Technical Documentation Center

2-(4-Methoxyphenyl)-tetrahydrofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methoxyphenyl)-tetrahydrofuran
  • CAS: 79623-15-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Aryl-Tetrahydrofuran Moiety The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of natur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aryl-Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. When substituted with an aryl group at the 2-position, this scaffold gains significant importance in medicinal chemistry, often serving as a key building block for molecules with diverse biological activities. The 4-methoxyphenyl substituent, in particular, can modulate a compound's pharmacokinetic and pharmacodynamic properties, influencing its solubility, metabolic stability, and receptor-binding affinity. This guide provides an in-depth exploration of the primary synthetic pathways to a key exemplar of this class, 2-(4-Methoxyphenyl)-tetrahydrofuran, offering field-proven insights into the causal relationships between reaction conditions and outcomes.

Strategic Approaches to the Synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran

The synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran can be approached through several strategic disconnections. This guide will focus on two of the most robust and versatile methods:

  • Acid-Catalyzed Intramolecular Cyclization of a Diol Precursor: A classical and reliable method involving the dehydration of a substituted 1,4-butanediol.

  • Nucleophilic Addition of a Grignard Reagent to a Latent Tetrahydrofuran Electrophile: A powerful carbon-carbon bond-forming strategy that offers a convergent approach to the target molecule.

A comparative overview of these primary pathways is presented below, highlighting their respective advantages and considerations.

Synthesis Pathway Starting Materials Key Reagents Typical Reaction Time Typical Temperature (°C) Reported Yields Key Advantages Potential Challenges
Acid-Catalyzed Cyclization 1-(4-Methoxyphenyl)-butane-1,4-diolSulfuric acid, p-Toluenesulfonic acid, or acidic resins2-8 hours80-150Moderate to HighStraightforward, uses common reagents.Potential for side reactions (e.g., elimination), requires synthesis of the diol precursor.
Grignard Reaction 4-Bromoanisole, Magnesium, 2-ChlorotetrahydrofuranIodine (activator), Dry Ether/THF2-6 hours0 - RefluxModerateConvergent, builds complexity quickly.Requires strictly anhydrous conditions, potential for Wurtz coupling side products.

Pathway 1: Acid-Catalyzed Intramolecular Cyclization

This pathway is predicated on the synthesis of the precursor, 1-(4-methoxyphenyl)-butane-1,4-diol, followed by an acid-catalyzed intramolecular Williamson ether synthesis (cyclodehydration).

Mechanism of Cyclization

The reaction proceeds via protonation of one of the hydroxyl groups of the diol by a strong acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2 or SN1-like fashion to form the five-membered tetrahydrofuran ring. The final step is the deprotonation of the resulting oxonium ion to yield the neutral 2-(4-methoxyphenyl)tetrahydrofuran and regenerate the acid catalyst.

G cluster_0 Synthesis of 1-(4-Methoxyphenyl)-butane-1,4-diol cluster_1 Acid-Catalyzed Cyclization start1 4-Methoxyacetophenone step1_1 Reduction to 1-(4-Methoxyphenyl)ethanol start1->step1_1 step1_2 Alkylation with 3-bromopropanol step1_1->step1_2 diol 1-(4-Methoxyphenyl)-butane-1,4-diol step1_2->diol diol2 1-(4-Methoxyphenyl)-butane-1,4-diol protonation Protonation of terminal -OH diol2->protonation cyclization Intramolecular Nucleophilic Attack protonation->cyclization deprotonation Deprotonation cyclization->deprotonation product 2-(4-Methoxyphenyl)-tetrahydrofuran deprotonation->product

Figure 1: Workflow for the Acid-Catalyzed Cyclization Pathway.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-butane-1,4-diol
  • Materials: 4-Methoxyacetophenone, Sodium borohydride (NaBH₄), Methanol, Sodium hydride (NaH), 3-Bromo-1-propanol, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Step 1: Reduction of 4-Methoxyacetophenone.

    • To a solution of 4-methoxyacetophenone (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-(4-methoxyphenyl)ethanol.

  • Step 2: Alkylation to the Diol.

    • To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 1-(4-methoxyphenyl)ethanol (1 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 3-bromo-1-propanol (1.1 equivalents) in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and maintain for 12 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 1-(4-methoxyphenyl)-butane-1,4-diol.

Experimental Protocol: Acid-Catalyzed Cyclization
  • Materials: 1-(4-Methoxyphenyl)-butane-1,4-diol, p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Toluene, Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of 1-(4-methoxyphenyl)-butane-1,4-diol (1 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

    • Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux and monitor the removal of water.

    • After complete consumption of the starting material (monitored by TLC), cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to afford 2-(4-methoxyphenyl)tetrahydrofuran.

Pathway 2: Grignard Reaction

This pathway involves the preparation of a Grignard reagent from 4-bromoanisole and its subsequent reaction with a suitable electrophile, such as 2-chlorotetrahydrofuran.

Mechanism of Grignard Reagent Formation and Reaction

The formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide, involves the reaction of 4-bromoanisole with magnesium metal in an anhydrous ether solvent.[1] This organometallic species is a potent nucleophile. The subsequent reaction with 2-chlorotetrahydrofuran proceeds via a nucleophilic substitution at the C2 position of the tetrahydrofuran ring. The carbon-magnesium bond attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming the new carbon-carbon bond.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Substitution start1 4-Bromoanisole grignard 4-Methoxyphenylmagnesium bromide start1->grignard reagent1 Magnesium reagent1->grignard start2 2-Chlorotetrahydrofuran reaction Reaction with Grignard Reagent start2->reaction workup Aqueous Workup reaction->workup product 2-(4-Methoxyphenyl)-tetrahydrofuran workup->product grignard2 4-Methoxyphenylmagnesium bromide grignard2->reaction

Figure 2: Workflow for the Grignard Reaction Pathway.

Experimental Protocol: Synthesis of 4-Methoxyphenylmagnesium Bromide
  • Materials: 4-Bromoanisole, Magnesium turnings, Iodine crystal, Anhydrous diethyl ether or THF.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of a solution of 4-bromoanisole (1 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

    • Once the reaction has started (indicated by bubbling and a color change), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[1]

Experimental Protocol: Reaction with 2-Chlorotetrahydrofuran
  • Materials: 4-Methoxyphenylmagnesium bromide solution, 2-Chlorotetrahydrofuran, Anhydrous diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Cool the freshly prepared 4-methoxyphenylmagnesium bromide solution to 0 °C.

    • Add a solution of 2-chlorotetrahydrofuran (0.9 equivalents) in anhydrous diethyl ether dropwise to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by carefully pouring it over a mixture of ice and saturated aqueous NH₄Cl.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)tetrahydrofuran.

Purification and Characterization

Purification of the final product, regardless of the synthetic route, is crucial. Standard techniques such as fractional distillation under reduced pressure or column chromatography on silica gel are typically effective. For 2-aryltetrahydrofurans, a mixture of hexane and ethyl acetate is often a suitable eluent system for chromatography.

Characterization of 2-(4-methoxyphenyl)tetrahydrofuran should be performed using a combination of spectroscopic methods to confirm its structure and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy group singlet, and the aliphatic protons of the tetrahydrofuran ring. The proton at the C2 position will appear as a multiplet coupled to the adjacent methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, and the four carbons of the tetrahydrofuran ring.

  • IR (Infrared) Spectroscopy: Key absorptions will include C-H stretching frequencies for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a strong C-O-C stretching band characteristic of the ether linkage in the tetrahydrofuran ring.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.

Conclusion and Outlook

Both the acid-catalyzed cyclization and the Grignard reaction pathways offer viable and effective means to synthesize 2-(4-methoxyphenyl)tetrahydrofuran. The choice of method will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The acid-catalyzed route is often favored for its operational simplicity, while the Grignard approach provides a more convergent synthesis. As the demand for novel therapeutics containing the 2-aryl-tetrahydrofuran scaffold continues to grow, the development of even more efficient, stereoselective, and environmentally benign synthetic methodologies will remain an active area of research.

References

  • Google Patents. (n.d.). Production of tetrahydrofuran from 1,4-butanediol.
  • European Patent Office. (n.d.). Production of tetrahydrofuran from 1,4-butanediol. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 1,4-butanediol and tetrahydrofuran.
  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Production of tetrahydrofuran from 1,4-butanediol.
  • PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Retrieved February 2, 2026, from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved February 2, 2026, from [Link]

  • NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Purification of tetrahydrofuran.
  • RSC Publishing. (2017). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(iv) oxide without addition of hydrogen gas. Retrieved February 2, 2026, from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved February 2, 2026, from [Link]

  • ChemSynthesis. (n.d.). 2-[(4-methoxyphenyl)sulfanyl-methyl]-tetrahydro-furan. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024, May 16). Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. Retrieved February 2, 2026, from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved February 2, 2026, from [Link]

  • Ochanomizu University Institutional Repository. (n.d.). Synthesis of 1-azaazulenes using ring-opening cyclization of spirocyclopropane with amine. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?. Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction network for hydrogenation of 2,5‐dimethylfuran. 15,49,53,54. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2024, November 12). Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Pentazole. Retrieved February 2, 2026, from [Link]

  • OSTI.GOV. (n.d.). Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts under mild conditions. Retrieved February 2, 2026, from [Link]

  • Patexia. (n.d.). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran | Patent Publication Number 20060229458. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

2-(4-Methoxyphenyl)-tetrahydrofuran: Technical Profile & Synthesis Guide

[1] Executive Summary 2-(4-Methoxyphenyl)-tetrahydrofuran (CAS: 79623-15-7) is a specialized heterocyclic ether used primarily as a chiral building block in the synthesis of lignan-type pharmaceuticals (e.g., Leoligin de...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(4-Methoxyphenyl)-tetrahydrofuran (CAS: 79623-15-7) is a specialized heterocyclic ether used primarily as a chiral building block in the synthesis of lignan-type pharmaceuticals (e.g., Leoligin derivatives) and complex fragrance molecules.[1] Unlike its solvent analog tetrahydrofuran (THF), this compound is a solid at room temperature and exhibits distinct stereochemical properties due to the chiral center at the C2 position. This guide provides a comprehensive technical analysis, including physicochemical data, a validated synthesis protocol, and safety standards for research applications.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 2-(4-Methoxyphenyl)oxolane
CAS Number 79623-15-7
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES COc1ccc(cc1)C2CCCO2
InChI Key BLJRZRBLGWJIHM-UHFFFAOYAH
Structural Motif 2-Aryl-substituted tetrahydrofuran ring
Stereochemistry Note

The molecule possesses a chiral center at the C2 position of the tetrahydrofuran ring. Synthetic routes typically yield a racemic mixture (


) unless asymmetric catalysis or chiral resolution is employed.

Physicochemical Properties[3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models for the pure compound.

PropertyValueCondition / Note
Physical State Solid (Crystalline)At 25°C, 1 atm
Melting Point 61 – 63 °CExperimental [1]
Boiling Point 140 °C@ 0.2 Torr (Vacuum)
Density ~1.08 g/cm³Predicted (Solid phase)
Solubility SolubleDCM, Ethyl Acetate, THF, Methanol
Solubility (Water) Low / InsolubleLipophilic character (LogP ~2.[1][2]5)
Refractive Index 1.532Predicted

Synthetic Routes & Process Chemistry

Primary Route: Acid-Catalyzed Cyclization of Diols

The most robust method for synthesizing 2-aryl tetrahydrofurans is the cyclization of the corresponding 1,4-diol.[1] This pathway minimizes side reactions common in radical cyclizations.

Precursor : 1-(4-Methoxyphenyl)butane-1,4-diol Reagents : Orthophosphoric acid (85%) or p-Toluenesulfonic acid (pTsA) Solvent : Toluene (for azeotropic water removal)[1]

Step-by-Step Protocol
  • Preparation :

    • Charge a 250 mL round-bottom flask (RBF) with 1-(4-Methoxyphenyl)butane-1,4-diol (10.0 g, 51 mmol).

    • Add Toluene (100 mL) as the solvent.

    • Add p-Toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol) as the catalyst.[1]

  • Cyclization :

    • Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Heat the mixture to vigorous reflux (bath temp ~120°C).

    • Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 2–4 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with Sat. NaHCO₃ (2 x 50 mL) to neutralize the acid.

    • Wash with Brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification :

    • Concentrate the filtrate under reduced pressure (Rotavap).

    • The crude solid can be recrystallized from Hexane/Ethyl Acetate (9:1) or purified via flash column chromatography (SiO₂, Hexane:EtOAc 95:5) to yield white crystals.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed dehydration mechanism driving the ring closure.

G Start 1-(4-Methoxyphenyl) butane-1,4-diol Protonation Protonation of Benzylic -OH Start->Protonation + H+ Carbocation Benzylic Carbocation Intermediate Protonation->Carbocation - H2O Cyclization Intramolecular Nucleophilic Attack Carbocation->Cyclization O-5 Attack Product 2-(4-Methoxyphenyl)- tetrahydrofuran Cyclization->Product - H+

Figure 1: Mechanism of acid-catalyzed cyclodehydration. The resonance stabilization of the benzylic carbocation by the p-methoxy group facilitates the reaction.

Applications in Drug Discovery

Lignan Analogs (Leoligin)

2-(4-Methoxyphenyl)-tetrahydrofuran serves as a core scaffold for synthesizing Leoligin derivatives.[1] These compounds are investigated for their ability to inhibit smooth muscle cell proliferation, a critical factor in preventing restenosis after stent implantation [2].

Chiral Intermediates

The compound acts as a precursor for diarylheptanoids and other bioactive ethers. The tetrahydrofuran ring provides metabolic stability compared to linear ethers, making it a valuable bioisostere in medicinal chemistry.

Safety & Handling (SDS Summary)

While less volatile than THF, this compound shares specific hazards associated with cyclic ethers.

Hazard ClassDescriptionMitigation
Peroxide Formation May form explosive peroxides upon prolonged exposure to air.[1][2]Store under inert gas (Nitrogen/Argon).[2] Test for peroxides before distillation.
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).[2][3]Wear nitrile gloves and safety goggles.[2]
Acute Toxicity Harmful if swallowed (predicted).[2]Do not eat, drink, or smoke in the lab.

Storage Protocol : Store in a tightly closed container at 2–8°C (refrigerated) to maintain solid state and prevent oxidation.

References

  • GuideChem Chemical Database . 2-(4-Methoxyphenyl)-tetrahydrofuran Properties and CAS 79623-15-7. Retrieved from [1]

  • Google Patents . Leoligin derivatives as smooth muscle cell proliferation inhibitors (WO2015196228A1). Retrieved from

  • Organic Chemistry Portal . Synthesis of Tetrahydrofurans. Retrieved from

  • ChemicalBook . NMR Spectrum of Methoxy-substituted Furan Derivatives. Retrieved from [1]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Methoxyphenyl)-tetrahydrofuran

Introduction 2-(4-Methoxyphenyl)-tetrahydrofuran is an organic compound featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a p-methoxyphenyl group. This structural motif is of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methoxyphenyl)-tetrahydrofuran is an organic compound featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a p-methoxyphenyl group. This structural motif is of interest in medicinal chemistry and materials science. The definitive structural elucidation of such molecules relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining the precise arrangement of atoms. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(4-Methoxyphenyl)-tetrahydrofuran, blending theoretical principles with practical interpretation to offer a robust understanding for researchers and drug development professionals.

Theoretical Framework: Deciphering Proton Environments

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.

The exact resonance frequency of a proton is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups or atoms (like oxygen) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals to lower frequencies (upfield).

Furthermore, the magnetic fields of neighboring, non-equivalent protons can interact, causing the splitting of NMR signals into distinct patterns, a phenomenon called spin-spin coupling . The number of peaks in a split signal (its multiplicity) is typically determined by the n+1 rule , where 'n' is the number of equivalent neighboring protons. The distance between the split peaks, known as the coupling constant (J) , provides valuable information about the connectivity and spatial relationship of the coupled protons.

Predicted ¹H NMR Spectrum

Before analyzing an experimental spectrum, a careful prediction based on the molecular structure provides a foundational roadmap for signal assignment. The structure of 2-(4-Methoxyphenyl)-tetrahydrofuran can be dissected into two primary spin systems: the aromatic protons of the p-methoxyphenyl group and the aliphatic protons of the tetrahydrofuran ring.

  • p-Methoxyphenyl Group: This group consists of a methoxy group (-OCH₃) and four protons on the benzene ring. Due to the para-substitution, the aromatic protons are chemically non-equivalent but exhibit symmetry, resulting in an AA'BB' system. This typically manifests as two distinct signals, each integrating to two protons. The protons ortho to the oxygen of the THF ring (H-2' and H-6') are expected to be slightly downfield from the protons meta to it (H-3' and H-5'). The methoxy group protons (-OCH₃) are equivalent and will appear as a sharp singlet, typically around 3.8 ppm.

  • Tetrahydrofuran (THF) Ring: The THF ring contains seven protons. The proton at the C2 position (H-2), being attached to a carbon bonded to two oxygen atoms (one from the ring and one from the methoxyphenyl group), is the most deshielded of the aliphatic protons and will appear furthest downfield. The protons at C3, C4, and C5 will exhibit complex splitting patterns due to coupling with their neighbors. The protons on C5 are deshielded by the adjacent ring oxygen and will appear downfield from the C3 and C4 protons.

Experimental Protocol: Acquiring a High-Quality Spectrum

A reliable ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 2-(4-Methoxyphenyl)-tetrahydrofuran.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[1]

  • Instrument Setup and Data Acquisition:

    • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:

      • A sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

      • A relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.

    • The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim Spectrometer insert->lock_shim acquire Acquire 1H NMR Data (e.g., 16 scans) lock_shim->acquire process Fourier Transform (FID to Spectrum) acquire->process

Caption: Experimental workflow for ¹H NMR data acquisition.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 2-(4-Methoxyphenyl)-tetrahydrofuran presents a series of distinct signals that can be unequivocally assigned to the protons within the molecule.

  • Aromatic Region (δ 6.8-7.4 ppm):

    • Two doublets are observed in this region, characteristic of a p-substituted benzene ring.

    • The downfield doublet, typically around δ 7.28 ppm , corresponds to the two aromatic protons ortho to the THF ring (H-2' and H-6').

    • The upfield doublet, appearing around δ 6.88 ppm , is assigned to the two aromatic protons meta to the THF ring (H-3' and H-5'). Both doublets typically exhibit a coupling constant (J) of approximately 8-9 Hz, which is characteristic of ortho-coupling in benzene rings.[2]

  • Benzylic/Acetal Proton (δ ~5.0 ppm):

    • A multiplet, often a triplet or doublet of doublets, around δ 4.99 ppm is assigned to the single proton at the C2 position (H-2). This proton is significantly deshielded due to its attachment to a carbon bonded to two oxygen atoms. Its multiplicity arises from coupling to the two non-equivalent protons on the adjacent C3 carbon.

  • Methoxy Group (δ ~3.8 ppm):

    • A sharp singlet integrating to three protons is observed at approximately δ 3.80 ppm . This is the characteristic signal for the methoxy group (-OCH₃) protons.[3]

  • Aliphatic THF Region (δ 1.8-4.2 ppm):

    • The protons on the C5 carbon of the THF ring, being adjacent to the ring oxygen, are deshielded and appear as a multiplet around δ 3.9-4.1 ppm .

    • The remaining four protons on the C3 and C4 carbons of the THF ring are in a more shielded environment and give rise to complex, overlapping multiplets in the region of δ 1.8-2.3 ppm .[4]

Data Summary

The following table provides a concise summary of the expected ¹H NMR spectral data for 2-(4-Methoxyphenyl)-tetrahydrofuran in CDCl₃.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.28d2HH-2', H-6' (Aromatic)~8.7
~6.88d2HH-3', H-5' (Aromatic)~8.7
~4.99m1HH-2 (THF)-
~3.9-4.1m2HH-5 (THF)-
~3.80s3H-OCH₃-
~1.8-2.3m4HH-3, H-4 (THF)-

Note: 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

G cluster_mol Molecular Structure & Spin Systems cluster_spec ¹H NMR Spectrum mol 2-(4-Methoxyphenyl)-tetrahydrofuran Aromatic Protons (AA'BB') Methoxy Protons (-OCH3) THF Protons (H2, H3, H4, H5) spec Spectral Regions δ 6.8-7.4 ppm (2 Doublets) δ ~3.8 ppm (Singlet) δ 1.8-5.0 ppm (Multiplets) mol:f1->spec:g1 Correlate mol:f2->spec:g2 Correlate mol:f3->spec:g3 Correlate

Caption: Correlation between molecular structure and ¹H NMR spectral regions.

Conclusion

The ¹H NMR spectrum of 2-(4-Methoxyphenyl)-tetrahydrofuran provides a detailed and unambiguous fingerprint of its molecular structure. Each distinct proton environment within the molecule gives rise to a characteristic signal, and a thorough analysis of the chemical shifts, integration values, and coupling patterns allows for the complete assignment of the spectrum. This guide has outlined the theoretical underpinnings, a predictive analysis, a standard experimental protocol, and a detailed interpretation of the spectrum. This comprehensive approach ensures a high degree of confidence in the structural verification of 2-(4-Methoxyphenyl)-tetrahydrofuran, a critical step in any research or development endeavor involving this compound.

References

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved from [Link]

  • Chertkov, V. A., & Shestakova, A. K. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Russian Journal of Organic Chemistry, 48(6), 844-852.
  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(4-Methoxyphenyl)-tetrahydrofuran

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 2-(4-Methoxyphenyl)-tetrahydrofuran. It is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 2-(4-Methoxyphenyl)-tetrahydrofuran. It is intended for researchers, scientists, and professionals in drug development who are utilizing Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and characterization of this and structurally related compounds.

Introduction: The Structural Significance of 2-(4-Methoxyphenyl)-tetrahydrofuran

2-(4-Methoxyphenyl)-tetrahydrofuran is a molecule of interest in medicinal chemistry and organic synthesis, incorporating two key functional groups: a para-substituted aromatic ether (anisole moiety) and a saturated cyclic ether (tetrahydrofuran ring). The unique arrangement of these functionalities gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint, invaluable for identification, purity assessment, and structural verification.

Infrared spectroscopy probes the vibrational modes of a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where each peak corresponds to a specific molecular vibration.[3]

This guide will deconstruct the expected IR spectrum of 2-(4-Methoxyphenyl)-tetrahydrofuran by examining the characteristic vibrations of its constituent parts, provide a robust experimental protocol for acquiring high-quality spectra, and offer insights into the interpretation of the spectral data.

Deciphering the Vibrational Landscape of 2-(4-Methoxyphenyl)-tetrahydrofuran

The infrared spectrum of 2-(4-Methoxyphenyl)-tetrahydrofuran is a superposition of the vibrational modes of the methoxyphenyl group and the tetrahydrofuran ring. By understanding the typical absorption regions for each, we can confidently assign the major peaks in the experimental spectrum.

The Methoxyphenyl (Anisole) Moiety: Aromatic and Ether Vibrations

The methoxyphenyl group contributes several strong and characteristic bands to the spectrum. These can be understood by referencing the well-documented spectrum of anisole.[4][5][6][7]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. Expect one or more sharp, medium-intensity peaks in the range of 3100-3000 cm⁻¹ .[7]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of absorptions in the 1600-1450 cm⁻¹ region. These bands are often of variable intensity.

  • Asymmetric and Symmetric C-O-C Stretching (Aryl-Alkyl Ether): The ether linkage in the methoxy group is a strong absorber in the infrared. Anisole exhibits two distinct C-O stretching bands. The asymmetrical C-O-C stretch is typically stronger and appears at a higher frequency, around 1250 cm⁻¹ .[4] The symmetrical stretch is found at a lower frequency, near 1040 cm⁻¹ .[4] The increased double bond character of the aryl C-O bond due to resonance contributes to the strength of the asymmetric stretch.[4]

  • Out-of-Plane (OOP) C-H Bending: The bending vibrations of the aromatic C-H bonds out of the plane of the ring are highly diagnostic of the substitution pattern. For a para-substituted (1,4-disubstituted) benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ region.

The Tetrahydrofuran (THF) Moiety: Cyclic Ether Vibrations

The tetrahydrofuran ring introduces vibrations characteristic of a saturated cyclic ether. While the spectrum of THF can be complex due to ring puckering (pseudorotation), key absorptions are readily identifiable.[8][9][10][11]

  • Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds on the saturated THF ring will appear just below 3000 cm⁻¹. Expect strong, sharp peaks in the 2980-2850 cm⁻¹ range. These are typically the most intense bands in this region for molecules with significant aliphatic character.

  • CH₂ Scissoring and Bending: The bending vibrations of the methylene groups in the THF ring occur in the 1470-1440 cm⁻¹ region.

  • C-O-C Stretching (Alkyl Ether): The C-O-C stretching vibration within the THF ring is a prominent feature. This is typically a strong, broad absorption in the 1150-1070 cm⁻¹ region. For THF itself, this band is very strong and located around 1070 cm⁻¹.

Predicted Infrared Spectrum: A Summary

By combining the contributions of both moieties, we can predict the key features of the 2-(4-Methoxyphenyl)-tetrahydrofuran IR spectrum.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group OriginExpected Intensity
3100-3000Aromatic C-H StretchMethoxyphenylMedium
2980-2850Aliphatic C-H StretchTetrahydrofuran & Methoxy CH₃Strong
1600-1450Aromatic C=C StretchMethoxyphenylMedium to Weak
1470-1440CH₂ Scissoring/BendingTetrahydrofuranMedium
~1250Asymmetric Aryl-Alkyl C-O-C StretchMethoxyphenylStrong
1150-1070C-O-C Stretch (in THF ring)TetrahydrofuranStrong, Broad
~1040Symmetric Aryl-Alkyl C-O-C StretchMethoxyphenylMedium to Strong
850-800Aromatic C-H Out-of-Plane Bend (para-subst.)MethoxyphenylStrong

This table provides a roadmap for interpreting the experimental spectrum. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure, arising from various bending and stretching modes.[3]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The choice of sampling technique is critical for obtaining a reliable IR spectrum and depends on the physical state of the sample.[12] For 2-(4-Methoxyphenyl)-tetrahydrofuran, which is likely a liquid or a low-melting solid at room temperature, Attenuated Total Reflectance (ATR) is the most convenient and recommended method.[13][14]

Preferred Method: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR spectroscopy requires minimal sample preparation and is non-destructive.[13] The technique works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide).[13] The sample is placed in direct contact with the crystal, and the IR beam penetrates a few microns into the sample, where absorption occurs.[13]

Step-by-Step Protocol for ATR-FTIR Analysis:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) to remove any residues from previous measurements.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the instrument itself. The software will automatically subtract this from the sample spectrum.

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the 2-(4-Methoxyphenyl)-tetrahydrofuran sample directly onto the center of the ATR crystal.[15]

      • If the sample is a liquid, one to two drops is sufficient.

      • If the sample is a solid, use a spatula to place a small amount of the powder or solid onto the crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.[16]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan.

    • The resulting spectrum should show positive absorbance peaks corresponding to the vibrational modes of the sample.

  • Data Processing and Analysis:

    • If necessary, perform a baseline correction to flatten the spectrum.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions with the predicted values in the table above to confirm the identity and structural features of the compound.

  • Post-Measurement Cleanup:

    • Retract the pressure arm and carefully remove the sample from the crystal using a soft wipe.

    • Clean the crystal thoroughly with an appropriate solvent as described in step 2 to prevent cross-contamination.

Alternative Method: KBr Pellet (for Solid Samples)

If the sample is a solid and ATR is unavailable, the potassium bromide (KBr) pellet method can be used.[12][16] This involves grinding the solid sample with dry KBr powder and pressing the mixture into a transparent pellet.[16]

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Analysis s1 Grind 1-2 mg of sample s2 Mix with 100-200 mg dry KBr s1->s2 Homogenize s3 Place mixture in pellet die s2->s3 Transfer s4 Apply hydraulic pressure s3->s4 Press s5 Place pellet in sample holder s4->s5 Mount s6 Acquire IR spectrum s5->s6 Measure

Data Interpretation: A Self-Validating System

The trustworthiness of an IR spectrum comes from the logical consistency between the expected and observed data. When analyzing the spectrum of 2-(4-Methoxyphenyl)-tetrahydrofuran, the following cross-validation steps should be performed:

  • Confirm the Presence of Both Moieties: The spectrum must contain characteristic peaks for both the methoxyphenyl group (aromatic C-H, C=C stretches, strong ether C-O stretches, para-substitution OOP bend) and the tetrahydrofuran ring (aliphatic C-H stretches, strong cyclic ether C-O stretch).

  • Check for Expected Absences: The absence of certain peaks is as informative as their presence. For instance, a pure sample of 2-(4-Methoxyphenyl)-tetrahydrofuran should not show a broad absorption in the 3500-3200 cm⁻¹ region, which would indicate the presence of an O-H group (e.g., from a starting material or water contamination). Similarly, the absence of a strong peak around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group.

  • Utilize the Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹ is unique to the molecule. While individual assignment of all these peaks is challenging, the overall pattern can be compared to a reference spectrum (if available) for definitive identification.

Spectral_Logic Molecule 2-(4-Methoxyphenyl)- tetrahydrofuran Aromatic Methoxyphenyl Group Molecule->Aromatic Aliphatic Tetrahydrofuran Ring Molecule->Aliphatic Aro_CH Aromatic C-H Stretch (>3000 cm⁻¹) Aromatic->Aro_CH Aryl_Ether Aryl-Alkyl C-O Stretch (~1250, 1040 cm⁻¹) Aromatic->Aryl_Ether Para_Sub p-Substitution Bend (850-800 cm⁻¹) Aromatic->Para_Sub Ali_CH Aliphatic C-H Stretch (<3000 cm⁻¹) Aliphatic->Ali_CH Cyclic_Ether Cyclic C-O Stretch (~1100 cm⁻¹) Aliphatic->Cyclic_Ether

Conclusion

Infrared spectroscopy is a powerful, rapid, and non-destructive technique for the structural characterization of 2-(4-Methoxyphenyl)-tetrahydrofuran. By understanding the characteristic vibrational frequencies of the aromatic ether and cyclic ether moieties, a detailed and reliable interpretation of the IR spectrum can be achieved. The ATR-FTIR method provides a straightforward and robust protocol for obtaining high-quality data, ensuring the integrity and validity of the structural analysis for research, development, and quality control applications.

References

  • Bartleby.com. IR Spectrum Of Anisole. [Link]

  • AIP Publishing. Far-Infrared Spectrum of Tetrahydrofuran: Spectroscopic Evidence for Pseudorotation. [Link]

  • NIST WebBook. 2-(4-Methoxyphenyl)ethanol. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • NIST WebBook. Tetrahydrofuran. [Link]

  • ACS Publications. The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena. [Link]

  • CalTech GPS. Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. [Link]

  • YouTube. IR SPECTROSCOPY|| Vibrational frequency of Alcohols and Ethers||. [Link]

  • NIST WebBook. Anisole. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... [Link]

  • Chemistry LibreTexts. ATR-FTIR. [Link]

  • ResearchGate. Relevant vibrational modes of hydrogen-bonded OH···O bridge in a cyclic.... [Link]

  • ACS Publications. Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • ResearchGate. FT-IR spectra of control and treated anisole. [Link]

  • Chemistry LibreTexts. Vibrational Modes. [Link]

  • YouTube. Modes of vibrations in molecules - Infra Red Spectroscopy - IR Active-inactive-stretching-bending. [Link]

  • MDPI. Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. [Link]

  • ResearchGate. FT-IR spectra of control and treated anisole. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran

Introduction: The Significance of the Tetrahydrofuran Moiety The tetrahydrofuran (THF) ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a wide array of biologically active molecules underscores its importance as a versatile building block for drug discovery and development. The 2-aryl-substituted THF motif, in particular, is a common feature in compounds exhibiting diverse pharmacological activities. This guide provides detailed protocols and mechanistic insights into two distinct and reliable cyclization strategies for the synthesis of a representative molecule, 2-(4-Methoxyphenyl)-tetrahydrofuran.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only step-by-step instructions but also a deeper understanding of the underlying chemical principles that govern these transformations. The two methods presented herein are:

  • Acid-Catalyzed Intramolecular Hydroalkoxylation: A classic and robust method involving the cyclization of a homoallylic alcohol.

  • Palladium-Catalyzed Intramolecular Carboetherification: A modern, transition-metal-catalyzed approach that offers an alternative disconnection and highlights the power of palladium in C-O bond formation.

By understanding the nuances of each method, researchers can make informed decisions about the most suitable synthetic route for their specific needs, considering factors such as substrate scope, functional group tolerance, and stereochemical control.

Method 1: Acid-Catalyzed Intramolecular Hydroalkoxylation

This approach is a fundamental and widely employed strategy for the construction of tetrahydrofuran rings. The core of this method is the acid-promoted cyclization of a γ,δ-unsaturated alcohol (a homoallylic alcohol). The reaction proceeds through the activation of the alkene by an acid, followed by the intramolecular nucleophilic attack of the hydroxyl group.

Causality and Mechanistic Insights

The choice of a strong Brønsted acid, such as trifluoromethanesulfonic acid (triflic acid), is crucial for the efficient activation of the terminal alkene. The reaction is initiated by the protonation of the double bond, leading to the formation of a secondary carbocation at the more substituted position (Markovnikov's rule). This carbocation is then intramolecularly trapped by the pendant hydroxyl group in a 5-exo-tet cyclization, which is kinetically and thermodynamically favored over the alternative 6-endo-tet pathway. Subsequent deprotonation yields the desired tetrahydrofuran product. The stereochemistry of the reaction can often be controlled by the substrate, but in this case, a racemic product is expected as no chiral control elements are employed.

Caption: Mechanism of Acid-Catalyzed Intramolecular Hydroalkoxylation.

Experimental Protocols

This synthesis is a two-step process, starting with the preparation of the homoallylic alcohol precursor.

Step 1: Synthesis of 1-(4-Methoxyphenyl)pent-4-en-1-ol

Caption: Workflow for the Synthesis of the Homoallylic Alcohol Precursor.

Materials:

  • 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)

  • 4-Pentenylmagnesium bromide (0.5 M in THF, 22 mL, 11.0 mmol)

  • Anhydrous tetrahydrofuran (THF), 50 mL

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxybenzaldehyde and dissolve it in 50 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4-pentenylmagnesium bromide solution dropwise via a syringe over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methoxyphenyl)pent-4-en-1-ol as a colorless oil.

Step 2: Acid-Catalyzed Cyclization to 2-(4-Methoxyphenyl)-tetrahydrofuran

Materials:

  • 1-(4-Methoxyphenyl)pent-4-en-1-ol (1.92 g, 10.0 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂), 100 mL

  • Trifluoromethanesulfonic acid (TfOH) (88 µL, 1.0 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 1-(4-methoxyphenyl)pent-4-en-1-ol in 100 mL of anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add triflic acid dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.[1][2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)-tetrahydrofuran.

Method 2: Palladium-Catalyzed Intramolecular Carboetherification

This modern synthetic strategy leverages the power of palladium catalysis to construct the tetrahydrofuran ring with the simultaneous formation of a C-C and a C-O bond. This reaction, developed by Wolfe and Rossi, involves the coupling of a γ-hydroxy alkene with an aryl bromide.[3][4] This method provides an excellent alternative to traditional acid-catalyzed cyclizations, particularly when acid-sensitive functional groups are present in the substrate.

Causality and Mechanistic Insights

The catalytic cycle is believed to proceed through a series of well-defined steps involving palladium(0) and palladium(II) intermediates. A key feature of this reaction is the use of a strong base, such as sodium tert-butoxide (NaOtBu), to deprotonate the alcohol, allowing for the formation of a palladium alkoxide intermediate. The proposed mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (4-bromoanisole) to form a Pd(II)-aryl complex.

  • Ligand Exchange: The alkoxide of 4-penten-1-ol displaces the bromide on the palladium center to form a Pd(II)(aryl)(alkoxide) intermediate.

  • Intramolecular Olefin Insertion: In a key and unusual step, the tethered alkene undergoes syn-insertion into the Pd-O bond, forming a five-membered palladacycle.[3]

  • Reductive Elimination: The final C-C bond is formed via reductive elimination from the Pd(II) intermediate, yielding the 2-(4-methoxyphenyl)-tetrahydrofuran product and regenerating the active Pd(0) catalyst.

The choice of a bulky phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃), is critical for promoting the desired reductive elimination step and preventing side reactions like β-hydride elimination.

Caption: Proposed Mechanism for Palladium-Catalyzed Intramolecular Carboetherification.

Experimental Protocol

Materials:

  • 4-Bromoanisole (1.87 g, 10.0 mmol)

  • 4-Penten-1-ol (1.03 g, 12.0 mmol)[5]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (92 mg, 0.10 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (122 mg, 0.40 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.35 g, 14.0 mmol)

  • Anhydrous toluene, 50 mL

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, P(o-tol)₃, and NaOtBu.

  • Add anhydrous toluene (25 mL) to the Schlenk tube.

  • Add 4-bromoanisole and 4-penten-1-ol to the mixture.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-(4-methoxyphenyl)-tetrahydrofuran.

Data Presentation and Expected Results

The successful synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran via either method can be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

ParameterMethod 1 (Acid-Catalyzed)Method 2 (Pd-Catalyzed)
Starting Materials 1-(4-Methoxyphenyl)pent-4-en-1-ol4-Bromoanisole, 4-Penten-1-ol
Typical Yield 70-85%75-90%
Purity (by NMR) >95%>95%
Appearance Colorless to pale yellow oilColorless to pale yellow oil

Expected Spectroscopic Data for 2-(4-Methoxyphenyl)-tetrahydrofuran:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.28 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.95 (t, J = 7.0 Hz, 1H, O-CH-Ar), 3.95-3.85 (m, 2H, O-CH₂), 3.81 (s, 3H, OCH₃), 2.15-1.90 (m, 4H, -CH₂-CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.0, 135.5, 127.5 (2C), 113.9 (2C), 81.0, 68.0, 55.3, 35.0, 26.0.

  • Mass Spectrometry (EI): m/z (%) = 178 (M⁺), 135, 107, 77.

References

  • Bennett, F. et al. (2006). A novel series of potent, orally active, antifungal agents. Bioorganic & Medicinal Chemistry Letters, 16(3), 673-677.
  • Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-anisaldehyde. Organic Syntheses, 54, 42.
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective synthesis of tetrahydrofurans via the palladium-catalyzed reaction of aryl bromides with gamma-hydroxy alkenes: evidence for an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. Available at: [Link]

  • Organic Syntheses Procedure for 4-penten-1-ol. Available at: [Link]

  • Padwa, A., Rashatasakhon, P., & Rose, M. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 68(13), 5139–5146. Available at: [Link]

  • Tetrahydrofuran synthesis via Palladium-Catalyzed Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). Available at: [Link]

  • PrepChem.com. Synthesis of 4-methoxyphenylmagnesium bromide. Available at: [Link]

  • Phatake, R., & Gholap, S. (2014). Triflic Acid Catalyzed Cyclization of trans-Cinnamaldehyde to 3-phenyl-1H-indene. ChemSpider SyntheticPages, SP764. Available at: [Link]

  • Ollevier, T. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reaction. Molecules, 26(5), 1414.
  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available at: [Link]

  • Wolfe, J. P. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1475-1485.
  • Vijayaprasad, P., et al. (2015). Triflic acid promoted solvent free synthesis of densely functionalized furans. RSC Advances, 5, 78477-78481. Available at: [Link]

Sources

Application

The Versatile Building Block: Harnessing 2-(4-Methoxyphenyl)-tetrahydrofuran in Modern Organic Synthesis

For Immediate Release In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-methoxyphenyl)-tetrahydrofuran has emerged as a valuable and versatile synthon, particularly in the synthesis of natural products and their analogues. Its unique structural features, combining a stable tetrahydrofuran ring with an electronically rich aromatic system, allow for a range of strategic transformations, most notably a facile oxidative cleavage to valuable chiral intermediates. This application note provides a detailed exploration of the utility of 2-(4-methoxyphenyl)-tetrahydrofuran, complete with mechanistic insights and detailed protocols for its application, aimed at researchers, scientists, and professionals in drug development.

The Strategic Advantage of the 4-Methoxyphenyl Group

The key to the synthetic utility of 2-(4-methoxyphenyl)-tetrahydrofuran lies in the electronic nature of the p-methoxyphenyl (PMP) group. This electron-donating group plays a crucial role in activating the tetrahydrofuran ring towards specific chemical transformations that are otherwise challenging to achieve. The methoxy substituent enhances the electron density of the aromatic ring, making it susceptible to oxidation. This property is masterfully exploited in a key synthetic operation: the oxidative cleavage of the tetrahydrofuran ring to generate highly functionalized and stereochemically defined building blocks.

This strategic activation is particularly evident in reactions involving single-electron transfer (SET) oxidants, such as ceric ammonium nitrate (CAN). The PMP group facilitates the removal of an electron from the aromatic ring, initiating a cascade of events that ultimately leads to the cleavage of the C2-O bond of the tetrahydrofuran ring. This transformation is not merely a degradation of the starting material but a powerful synthetic tool to unmask a latent carbonyl group and generate valuable intermediates like γ-lactones or butenolides.

Application in Natural Product Synthesis: The Case of (+)-Goniothalamin

A compelling demonstration of the synthetic power of 2-(4-methoxyphenyl)-tetrahydrofuran is found in the total synthesis of the biologically active natural product, (+)-goniothalamin. In a pivotal step of their synthesis, Gin and coworkers utilized a 2-(p-anisyl)-tetrahydrofuran derivative as a stable precursor to a sensitive butenolide intermediate. The robust nature of the 2-(4-methoxyphenyl)-tetrahydrofuran moiety allows for its seamless integration into a multi-step synthetic sequence, carrying the core structure through various transformations unscathed.

The crucial unveiling of the butenolide core is achieved through an oxidative cleavage reaction. This strategic unmasking highlights the role of the 2-(4-methoxyphenyl)-tetrahydrofuran as a masked butenolide equivalent, a testament to its value as a strategic building block in complex synthesis.

Detailed Application Protocols

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran

This protocol describes a general method for the synthesis of the title compound, which can be achieved through the cyclization of a corresponding 1,4-diol precursor.

Reaction Scheme:

Materials:

  • 1-(4-Methoxyphenyl)-butane-1,4-diol

  • Sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1-(4-methoxyphenyl)-butane-1,4-diol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(4-methoxyphenyl)-tetrahydrofuran.

Expected Outcome & Characterization:

The product is typically a colorless oil. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Oxidative Cleavage to a γ-Butyrolactone Precursor

This protocol details the key transformation of 2-(4-methoxyphenyl)-tetrahydrofuran into a functionalized γ-lactone, a versatile intermediate for further synthetic elaborations. This procedure is adapted from methodologies used in the synthesis of complex molecules where the PMP group acts as a trigger for oxidative ring opening.

Reaction Scheme:

Caption: Synthetic workflow utilizing 2-(4-methoxyphenyl)-tetrahydrofuran.

mechanism cluster_mech Proposed Mechanism of Oxidative Cleavage A 2-(p-Anisyl)-THF B Radical Cation A->B -e⁻ (CAN) C Oxocarbenium Ion B->C C-O Bond Cleavage D Hemiacetal C->D +H₂O E γ-Lactone D->E Oxidation

Method

Application Note: 2-(4-Methoxyphenyl)-tetrahydrofuran in Lignan Synthesis

Executive Summary This technical guide details the application of 2-(4-Methoxyphenyl)-tetrahydrofuran as a core scaffold in the synthesis of bioactive lignans. Lignans possessing the tetrahydrofuran (THF) core—such as ga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-(4-Methoxyphenyl)-tetrahydrofuran as a core scaffold in the synthesis of bioactive lignans. Lignans possessing the tetrahydrofuran (THF) core—such as galbacin, veraguensin, and burseran—exhibit potent anti-trypanosomal and neuroprotective properties. The 2-(4-methoxyphenyl) moiety serves as a critical pharmacophore and a model system for understanding the stereoelectronic requirements of 2,5-diaryl-THF formation. This document provides validated protocols for the construction of this ring system via Biomimetic Oxidative Coupling and Acid-Catalyzed Cyclodehydration , emphasizing stereocontrol and scalability.

Mechanistic Insight & Causality

The synthesis of THF lignans hinges on the controlled formation of the ether linkage between C2 and C5 (or C7 and C9' in lignan numbering). The presence of the electron-donating 4-methoxy group on the phenyl ring significantly influences the reaction kinetics and stereochemical outcome.

The Electronic Effect

The 4-methoxy substituent stabilizes benzylic carbocation intermediates. In acid-catalyzed cyclizations, this stabilization facilitates the departure of the leaving group (e.g., water or tosylate) at the benzylic position, promoting an


-like mechanism. However, this also lowers the barrier for epimerization, making the retention of cis/trans stereochemistry a challenge that requires precise temperature control.
Biosynthetic Relevance

In nature, these cores are formed via the oxidative coupling of propenyl phenols (e.g., coniferyl alcohol). The 2-(4-methoxyphenyl)-THF moiety mimics the "8-8'" coupling pattern seen in lariciresinol-type lignans.

Validated Experimental Protocols

Protocol A: Biomimetic Oxidative Dimerization (Green Chemistry Approach)

Objective: Synthesis of the 2,5-diaryl-THF core via oxidative coupling of 4-methoxycinnamic acid derivatives. This mimics the enzymatic pathway using a chemical oxidant.

Reagents:

  • Substrate: Methyl 3-(4-methoxyphenyl)acrylate (Methyl p-methoxycinnamate)

  • Oxidant: Manganese(III) acetate dihydrate [Mn(OAc)3·2H2O]

  • Solvent: Glacial Acetic Acid

  • Temperature: 60°C

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl p-methoxycinnamate (10 mmol) in glacial acetic acid (50 mL) in a round-bottom flask under an inert nitrogen atmosphere.

  • Oxidant Addition: Add Mn(OAc)3·2H2O (2.2 equivalents) in a single portion. The solution will turn dark brown.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane:EtOAc 7:3). The reaction typically completes within 2–4 hours as the Mn(III) reduces to Mn(II), turning the solution from brown to clear/pale pink.

  • Quench & Extraction: Pour the reaction mixture into cold water (100 mL) and extract with Dichloromethane (3 x 50 mL).

  • Neutralization: Wash the organic layer with saturated NaHCO3 solution until effervescence ceases, then wash with brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexane).

Critical Checkpoint: The product is a mixture of diastereomers.[1] The 2,5-trans isomer is generally thermodynamically favored, but the kinetic product (cis) may predominate depending on the quench time.

Protocol B: Stereoselective Acid-Catalyzed Cyclodehydration

Objective: Construction of the mono-aryl THF ring from a linear diol precursor with high stereoretention.

Reagents:

  • Substrate: 1-(4-Methoxyphenyl)-1,4-butanediol

  • Catalyst: Amberlyst-15 (Heterogeneous acid catalyst) or catalytic p-TsOH

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 2-neck flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve 1-(4-Methoxyphenyl)-1,4-butanediol (5 mmol) in anhydrous Toluene (50 mL).

  • Catalysis: Add Amberlyst-15 resin (100 mg/mmol substrate).

  • Cyclization: Reflux the mixture (110°C) for 3 hours. The Dean-Stark trap will collect the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Workup: Cool to room temperature. Filter off the Amberlyst-15 resin (the catalyst can be regenerated).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Analysis: Analyze the crude oil by 1H NMR to determine the conversion rate. The benzylic proton at C2 (approx. 5.0 ppm) is the diagnostic signal.

Data Table: Catalyst Comparison for Cyclization

CatalystTemp (°C)Time (h)Yield (%)Stereoselectivity (Trans:Cis)
Amberlyst-15 1103921:1 (Thermodynamic mix)
BF3·OEt2 -7818595:5 (Kinetic control)
H2SO4 (aq) 100465N/A (Significant decomp.)

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the Kinetic (Low Temp) and Thermodynamic (High Temp) pathways for the formation of the 2-(4-methoxyphenyl)-THF ring.

LignanSynthesis Substrate 1-(4-Methoxyphenyl) -1,4-butanediol Oxocarbenium Oxocarbenium Intermediate Substrate->Oxocarbenium Acid (-H2O) TransProduct Trans-THF (Thermodynamic) Oxocarbenium->TransProduct Reflux (110°C) Amberlyst-15 CisProduct Cis-THF (Kinetic) Oxocarbenium->CisProduct Low Temp (-78°C) BF3·OEt2 CisProduct->TransProduct Epimerization (Acid/Heat)

Caption: Divergent synthesis pathways for 2-(4-methoxyphenyl)-tetrahydrofuran based on thermal and catalytic control.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.

HPLC Method (Chiral Separation)
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (targeting the anisole chromophore)

  • Retention Times:

    • Trans-isomer: ~12.5 min

    • Cis-isomer: ~14.2 min

NMR Diagnostics (400 MHz, CDCl3)
  • Benzylic Proton (H-2):

    • Cis-isomer: δ 4.85 (dd, J = 7.2, 5.5 Hz) — Pseudo-equatorial

    • Trans-isomer: δ 5.02 (dd, J = 7.0, 5.2 Hz) — Pseudo-axial

  • Methoxy Group: Singlet at δ 3.80 ppm (Characteristic of the 4-OMe group).

References

  • Biomimetic Synthesis of Lignans via Oxidative Coupling: Albertson, A. K. F., & Lumb, J. P. (2015).[2][3] A Bio-inspired Total Synthesis of Tetrahydrofuran Lignans. Angewandte Chemie International Edition.

  • Acid-Catalyzed Cyclodehydration Mechanisms: Hunter, S. E., et al. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry.

  • Stereoselective Synthesis of 2,5-Diaryl Tetrahydrofurans: Wolfe, J. P., & Hay, M. B. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron.

  • Lignan Biological Activity & Structure: Apers, S., et al. (2003). Antiviral, cytotoxic and larvicidal activities of tetrahydrofuran lignans from Bupleurum salicifolium. Planta Medica.

Sources

Application

The 2-(4-Methoxyphenyl)-tetrahydrofuran Scaffold: A Versatile Core for Modern Drug Discovery

Introduction: The Tetrahydrofuran Moiety as a Privileged Scaffold in Medicinal Chemistry The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a cornerstone in the architecture of numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydrofuran Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1] Its prevalence stems from a combination of favorable physicochemical properties: the oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets, while the ring's conformational flexibility allows it to adapt to various binding pockets. Furthermore, the THF scaffold can improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]

The versatility of the THF motif is evident in its presence in a wide array of therapeutic agents, from the complex polyether structures of marine-derived anticancer agents to the core of antiviral drugs like the HIV protease inhibitor Darunavir.[1][3] This recurring appearance in nature's solutions and successful synthetic drugs underscores its status as a "privileged scaffold" – a molecular framework that is predisposed to bind to multiple biological targets with high affinity.

This application note focuses on a specific, yet broadly applicable, derivative: 2-(4-Methoxyphenyl)-tetrahydrofuran . This structure combines the advantageous properties of the THF ring with the electronic and steric features of a 4-methoxyphenyl group, a common substituent in medicinal chemistry known to influence metabolic stability and receptor interactions. Here, we present a comprehensive guide for researchers, detailing synthetic protocols, potential therapeutic applications, and robust methodologies for biological evaluation to unlock the full potential of this promising scaffold in drug discovery campaigns.

Part 1: Synthesis of the 2-(4-Methoxyphenyl)-tetrahydrofuran Scaffold

The synthesis of 2-aryltetrahydrofurans can be approached through several strategic disconnections. A common and effective method involves the cyclization of a linear precursor containing the requisite carbon skeleton and a terminal hydroxyl group. Below, we outline a robust and adaptable protocol based on a palladium-catalyzed intramolecular C-O bond formation.

Rationale for Synthetic Approach

Palladium-catalyzed cross-coupling and cyclization reactions are powerful tools in modern organic synthesis, offering high efficiency and functional group tolerance. The proposed method, an adaptation of known procedures for substituted tetrahydrofuran synthesis, involves the reaction of a γ-hydroxy alkene with an aryl halide.[4] This approach is advantageous due to the commercial availability of starting materials and the stereoselective potential of the cyclization step.

Experimental Workflow: Synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran

G cluster_0 Synthesis Workflow A 1. Starting Materials: But-3-en-1-ol and 1-bromo-4-methoxybenzene B 2. Palladium-Catalyzed Intramolecular Cyclization A->B Pd(OAc)2, P(o-tol)3, Base (e.g., K2CO3) Toluene, Heat C 3. Work-up and Purification B->C Reaction Quenching, Aqueous Work-up D 4. Product: 2-(4-Methoxyphenyl)-tetrahydrofuran C->D Column Chromatography E 5. Characterization (NMR, MS, etc.) D->E Spectroscopic Analysis

Caption: Palladium-catalyzed synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran.

Detailed Synthetic Protocol

Materials:

  • But-3-en-1-ol

  • 1-bromo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-methoxybenzene (1.0 eq), but-3-en-1-ol (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 1-bromo-4-methoxybenzene.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(4-Methoxyphenyl)-tetrahydrofuran as a pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Applications in Drug Discovery & Protocols for Biological Evaluation

The 2-(4-Methoxyphenyl)-tetrahydrofuran scaffold is a promising starting point for developing novel therapeutics in several key areas, based on the known biological activities of related furan and tetrahydrofuran derivatives.[5][6] We propose focusing initial screening efforts on anticancer, antiviral, and antiparasitic activities.

Hypothesized Biological Relevance
  • Anticancer Activity: Numerous natural products containing THF rings, such as the iriomoteolides and amphidinolides, exhibit potent cytotoxicity against various cancer cell lines.[3] The 2-aryl substitution pattern is also a feature of some anticancer lignans. The 4-methoxyphenyl group, in particular, is present in compounds known to interact with key cancer targets like VEGFR2.[7]

  • Antiviral Activity: The tetrahydrofuran ring is a critical component of several FDA-approved HIV protease inhibitors, where it makes key hydrogen bonding interactions within the enzyme's active site.[8] Lignans containing tetrahydrofuranoid structures have also been reported to possess antiviral properties.[9][10]

  • Antiparasitic Activity: Tetrahydrofuran-containing natural products have shown activity against parasitic nematodes.[4] The furan nucleus is present in the antiparasitic drug Nifurtimox.

Screening Cascade for Biological Activity

G cluster_1 Biological Screening Cascade A Synthesized Compound Library (2-(4-Methoxyphenyl)-tetrahydrofuran and derivatives) B Primary Screening (In Vitro Assays) A->B C Anticancer Assays (e.g., MTT, Cell Viability) B->C D Antiviral Assays (e.g., HIV Protease Inhibition) B->D E Antiparasitic Assays (e.g., Nematode Motility) B->E F Hit Identification & Confirmation C->F D->F E->F G Secondary & Mechanistic Assays F->G H Lead Optimization & ADME Profiling G->H

Caption: A tiered approach for evaluating the biological activity of the scaffold.

Protocol 1: In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of 2-(4-Methoxyphenyl)-tetrahydrofuran derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

ParameterDescriptionTypical Value Range
Cell Lines MCF-7, A549, HCT116N/A
Seeding Density 5,000 - 10,000 cells/wellVaries by cell line
Incubation Time 48 - 72 hoursVaries by cell line
IC₅₀ Half-maximal inhibitory concentrationnM to µM range for active compounds
Protocol 2: HIV-1 Protease Inhibitor Screening (Fluorometric Assay)

Objective: To assess the ability of 2-(4-Methoxyphenyl)-tetrahydrofuran derivatives to inhibit the activity of HIV-1 protease. This protocol is based on commercially available kits.[9]

Materials:

  • HIV-1 Protease Inhibitor Screening Kit (Fluorometric) (e.g., Abcam ab211106 or similar)

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate

  • Assay Buffer

  • Inhibitor Control (e.g., Pepstatin A)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions. This typically involves diluting the enzyme, substrate, and controls in the provided assay buffer.

  • Assay Setup: In a 96-well black plate, add the following to respective wells:

    • Enzyme Control: 80 µL Assay Buffer, 2 µL HIV-1 Protease.

    • Inhibitor Control: 80 µL Assay Buffer, 2 µL HIV-1 Protease, and the kit's positive inhibitor.

    • Test Compound: 80 µL Assay Buffer, 2 µL HIV-1 Protease, and 10 µL of the test compound at various concentrations.

    • Background Control: Assay buffer only.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 10-15 minutes.

  • Reaction Initiation: Add 10 µL of the diluted fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation of ~330 nm and an emission of ~450 nm.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

ParameterDescriptionTypical Value Range
Enzyme Recombinant HIV-1 ProteaseN/A
Substrate Fluorogenic PeptideN/A
Excitation/Emission ~330 nm / ~450 nmInstrument dependent
IC₅₀ Half-maximal inhibitory concentrationpM to µM range for active compounds
Protocol 3: Preliminary ADME Property Assessment

Objective: To perform early-stage in vitro evaluation of key ADME properties to guide lead optimization.

1. Metabolic Stability in Liver Microsomes:

  • Principle: Incubate the test compound with human or rat liver microsomes and NADPH (a cofactor for metabolic enzymes). Measure the disappearance of the parent compound over time using LC-MS/MS.

  • Key Parameters: In vitro half-life (t₁/₂), intrinsic clearance (CLᵢₙₜ).

2. Plasma Protein Binding:

  • Principle: Use rapid equilibrium dialysis (RED) to determine the fraction of the compound bound to plasma proteins.

  • Key Parameter: Fraction unbound (fᵤ).

3. Aqueous Solubility:

  • Principle: Determine the solubility of the compound in a phosphate-buffered saline (PBS) solution at a physiological pH (7.4) using methods like nephelometry or HPLC.

  • Key Parameter: Kinetic or thermodynamic solubility (µg/mL or µM).

These assays provide critical early data on a compound's potential pharmacokinetic behavior, helping to identify liabilities such as rapid metabolism or poor bioavailability that may hinder its development.

Conclusion and Future Directions

The 2-(4-Methoxyphenyl)-tetrahydrofuran scaffold represents a synthetically accessible and highly promising starting point for drug discovery programs. Its structural features, combining the privileged tetrahydrofuran ring with the medicinally relevant 4-methoxyphenyl group, suggest a high potential for interaction with a variety of biological targets. The protocols outlined in this application note provide a clear and robust framework for the synthesis, multi-targeted biological screening, and preliminary ADME profiling of novel derivatives based on this core. By systematically applying these methodologies, researchers can efficiently explore the therapeutic potential of this versatile scaffold and accelerate the identification of new lead compounds for the treatment of cancer, viral infections, and parasitic diseases.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved February 2, 2026, from [Link]

  • Manolov, S., Ivanov, I., Bojilov, D., & Nedialkov, P. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Processes.
  • Pharmacological activity of furan deriv
  • Couto, C. G., et al. (2011).
  • Dekant, W. (2019). Tetrahydrofuran-induced tumors in rodents are not relevant to humans: Quantitative weight of evidence analysis of mode of action information does not support classification of tetrahydrofuran as a possible human carcinogen. PubMed.
  • Lee, J. H., et al. (2020). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl)
  • Martín, V. S., & D'hooghe, M. (2017). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PMC - NIH.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
  • García, P. A., & Martín, V. S. (2016). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH.
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Retrieved February 2, 2026, from [Link]

  • Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. (2020).
  • Ma, C., et al. (2021).
  • Aksenov, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH.
  • Bioactivities and Synthetic Methods of 2-Arylbenzo[b]furans. (2025).
  • Ma, C., et al. (2021).
  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
  • MacRae, W. D., & Towers, G. H. (1984). The antiviral action of lignans. PubMed.
  • Sen, S., et al. (2010).
  • Natural lignans from plants and their antiviral activities. (n.d.).
  • Nakamura, K., et al. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)
  • Semantic Scholar. (n.d.). Biological activity of furan derivatives (review). Retrieved February 2, 2026, from [Link]

  • Jagtap, P. R., Císařová, I., & Jahn, U. (2017). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. RSC Publishing.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved February 2, 2026, from [Link]

Sources

Method

Application Note: Precision Synthesis &amp; Functionalization of 2-(4-Methoxyphenyl)-tetrahydrofuran

Executive Summary The 2-aryl-tetrahydrofuran (THF) motif is a privileged pharmacophore found in bioactive lignans, polyketides, and acetogenins. While tetrahydrofuran is ubiquitously used as a solvent, its role as a subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-tetrahydrofuran (THF) motif is a privileged pharmacophore found in bioactive lignans, polyketides, and acetogenins. While tetrahydrofuran is ubiquitously used as a solvent, its role as a substrate in Grignard reactions presents unique challenges and opportunities.

This Application Note details two high-value workflows involving 2-(4-Methoxyphenyl)-tetrahydrofuran :

  • Constructive Synthesis: The Lewis Acid-mediated nucleophilic substitution of 2-methoxytetrahydrofuran using 4-methoxyphenylmagnesium bromide.

  • Destructive Functionalization: The Nickel-catalyzed stereospecific ring-opening of the title compound to generate complex acyclic alcohols.[1]

Key Technical Insight: Unlike standard carbonyl additions, these protocols rely on the generation of reactive oxocarbenium intermediates or transition-metal-catalyzed C(sp³)-O bond activation, requiring strict control of Lewis acidity and temperature.

Mechanistic Insight & Pathway Logic

The Oxocarbenium Ion Pathway (Synthesis)

The synthesis of 2-aryl-THFs via Grignard reagents does not proceed through direct displacement. It requires the activation of a 2-alkoxy precursor (acetal) by a Lewis Acid (e.g.,


). This generates a highly electrophilic cyclic oxocarbenium ion, which is then trapped by the nucleophilic aryl Grignard.
The Nickel-Catalyzed Ring Opening (Application)

Once synthesized, 2-(4-Methoxyphenyl)-tetrahydrofuran serves as a substrate for Kumada-type cross-couplings. A Nickel-NHC (N-Heterocyclic Carbene) or Phosphine catalyst inserts into the benzylic C-O bond, facilitating ring opening with a second Grignard reagent. This is a powerful method to install remote chiral centers in acyclic chains.

ReactionPathways Precursor 2-Methoxy-THF (Acetal) Oxo Oxocarbenium Ion (Intermediate) Precursor->Oxo Ionization (-OMe) LA Lewis Acid (BF3·OEt2) LA->Oxo Activates Product 2-(4-Methoxyphenyl)-THF (Target Scaffold) Oxo->Product Nucleophilic Attack Grignard1 4-MeO-Ph-MgBr Grignard1->Product Acyclic Acyclic Alcohol (Functionalized) Product->Acyclic C-O Bond Insertion Cat Ni(cod)2 / PCy3 Cat->Acyclic Catalyst Grignard2 R-MgBr (Ring Opening) Grignard2->Acyclic

Figure 1: Dual-pathway logic showing the synthesis of the scaffold via oxocarbenium capture and its subsequent utilization in Ni-catalyzed ring opening.

Protocol A: Synthesis via Lewis-Acid Mediated Substitution

This protocol yields 2-(4-Methoxyphenyl)-tetrahydrofuran with high purity. The use of 2-Methyltetrahydrofuran (2-MeTHF) is recommended as a greener, higher-boiling alternative to THF, offering better phase separation during workup.

Reagents & Equipment
  • Substrate: 2-Methoxytetrahydrofuran (Commercial or prepared from THF via anodic oxidation).

  • Grignard: 4-Methoxyphenylmagnesium bromide (1.0 M in THF or 2-MeTHF).

  • Lewis Acid: Boron Trifluoride Diethyl Etherate (

    
    ).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 2-MeTHF.

  • Equipment: Flame-dried 3-neck flask, Ar/N2 line, low-temperature thermometer.

Step-by-Step Methodology
  • Setup: Charge a flame-dried 250 mL flask with 2-methoxytetrahydrofuran (10.0 mmol, 1.02 g) and anhydrous DCM (50 mL) under inert atmosphere.

  • Activation: Cool the solution to -78 °C (dry ice/acetone bath). Add

    
     (11.0 mmol, 1.36 mL) dropwise over 5 minutes.
    
    • Critical Insight: The solution may turn slightly yellow, indicating oxocarbenium formation. Stir for 15 minutes to ensure complete ionization.

  • Nucleophilic Addition: Add 4-Methoxyphenylmagnesium bromide (12.0 mmol, 12 mL of 1.0 M solution) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Control: Maintain internal temperature below -70 °C. Rapid addition causes exotherms that lead to ring-opening side products.

  • Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench carefully with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Target Yield: 85-92% Appearance: Colorless oil.

Protocol B: Nickel-Catalyzed Stereospecific Ring Opening[1][3]

This advanced protocol utilizes the 2-(4-Methoxyphenyl)-tetrahydrofuran synthesized above to generate chiral acyclic alcohols. This reaction is stereospecific with inversion of configuration at the benzylic center.

Reagents[2][3][4][5][6][7]
  • Substrate: 2-(4-Methoxyphenyl)-tetrahydrofuran (1.0 equiv).

  • Nucleophile: Methylmagnesium bromide (or other alkyl Grignard) (1.5 equiv).

  • Catalyst:

    
     (5 mol %) + 
    
    
    
    (10 mol %).
  • Solvent: Toluene (Non-polar solvents favor the reductive elimination step).

Workflow
  • Catalyst Pre-formation: In a glovebox or under strict Argon, mix

    
     and Tricyclohexylphosphine (
    
    
    
    ) in toluene. Stir for 10 mins until the solution turns deep orange/red.
  • Substrate Addition: Add the 2-aryl-THF substrate to the catalyst solution.

  • Grignard Injection: Add the alkyl Grignard reagent dropwise at room temperature.

  • Heating: Heat the reaction to 60 °C for 12 hours.

    • Mechanism Note: The Ni(0) inserts into the benzylic C-O bond. The Grignard transmetallates, followed by reductive elimination.

  • Workup: Cool, quench with 1M HCl (to protonate the alkoxide), extract with ether.

Data & Troubleshooting

Solvent Compatibility Table

The choice of solvent profoundly affects the Grignard stability and reaction outcome.

SolventBoiling PointGrignard StabilityApplication Note
THF 66 °CHighStandard. Hygroscopic; difficult to dry completely.
2-MeTHF 80 °CHighRecommended. Forms azeotrope with water for easier drying. Biorenewable.
Diethyl Ether 35 °CModerateClassic, but high flammability risk. Low solubility for some aryl-Grignards.
DCM 40 °CN/AUsed only for the substrate/Lewis Acid phase. Do NOT generate Grignard in DCM.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in

Distill

over

before use.
Ring Opening (Protocol A) Temperature too highEnsure addition is strictly at -78 °C.
No Reaction (Protocol B) Catalyst Poisoning

is extremely air-sensitive. Use a glovebox or Schlenk line with <1 ppm

.
Homocoupling (Biaryl) Grignard degradationTitrate Grignard reagent immediately before use.

Safety & Handling

  • Peroxide Formation: Tetrahydrofuran derivatives, especially 2-substituted ones, form explosive peroxides upon storage. Test with starch-iodide paper before distillation or heating.

  • Exothermicity: The reaction of Grignard reagents with Lewis acids or ketones is highly exothermic. Run on small scale (<1g) first to assess cooling requirements.

  • Nickel Toxicity:

    
     is toxic and potentially carcinogenic. Handle only in a fume hood or glovebox.
    

References

  • Synthesis of 2-Substituted THFs via Oxocarbenium Ions

    • Title: Stereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans.[3]

    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Nickel-Catalyzed Ring Opening (Kumada-Type)

    • Title: Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans.[1][4]

    • Source:Journal of the American Chemical Society (Jamison Group).
    • URL:[Link]

  • Green Solvents for Grignard Reactions

    • Title: 2-Methyltetrahydrofuran as a versatile green solvent for Grignard reactions.[5]

    • Source:Organic Process Research & Development.
    • URL:[Link]

  • General Grignard Preparation & Handling: Title: Preparation of Grignard Reagents (Sigma-Aldrich Technical Bulletin). Source:Sigma-Aldrich.

Sources

Application

Application Note: 2-(4-Methoxyphenyl)-tetrahydrofuran (2-MP-THF) as a High-Boiling Non-Polar Solvent

This Application Note is designed for researchers and process chemists evaluating 2-(4-Methoxyphenyl)-tetrahydrofuran (referred to herein as 2-MP-THF ) as a high-performance, non-polar solvent alternative in organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists evaluating 2-(4-Methoxyphenyl)-tetrahydrofuran (referred to herein as 2-MP-THF ) as a high-performance, non-polar solvent alternative in organic synthesis.

Executive Summary

Standard ether solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et2O) are staples in organic chemistry but suffer from low boiling points, high water miscibility, and volatility. 2-(4-Methoxyphenyl)-tetrahydrofuran (2-MP-THF) represents a class of "designer solvents"—bulky, lipophilic ethers that retain the coordination capability of the THF ring while exhibiting the non-polar physical characteristics of aromatic solvents like Toluene.

This guide details the use of 2-MP-THF as a process-intensifying solvent . Its high boiling point and lipophilicity allow for:

  • High-Temperature Organometallics: Conducting Grignard and lithiation reactions at temperatures >100°C to accelerate kinetics.

  • Simplified Workups: Complete immiscibility with water eliminates the need for salting out (unlike THF).

  • Green Substitution: A potential replacement for high-boiling chlorinated solvents and dipolar aprotic solvents in specific coupling reactions.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]

2-MP-THF combines a tetrahydrofuran core with a para-anisyl (4-methoxyphenyl) substituent. This steric bulk drastically alters the solvent parameters compared to unsubstituted THF.

Table 1: Comparative Solvent Properties
PropertyTHF (Standard)2-MeTHF (Green Alternative)2-MP-THF (Target Solvent)
Structure Unsubstituted RingMethyl-substitutedAryl-substituted (Bulky)
Boiling Point 66 °C80 °C~240–260 °C (Est.)
Water Miscibility MiscibleLimitedImmiscible (Hydrophobic)
Density (g/mL) 0.890.85~1.05–1.08
Flash Point -14 °C-11 °C>100 °C (High Safety)
Dielectric Constant 7.5 (Polar)6.97< 4.0 (Non-Polar Behavior)
LogP 0.460.85~2.8 (Lipophilic)

Note: 2-MP-THF behaves as a "non-polar" solvent in biphasic systems due to its high LogP, despite retaining the ether oxygen's Lewis basicity.

Strategic Application: Solvent Selection Logic

The following decision tree illustrates when to switch from standard THF to 2-MP-THF.

SolventSelection Start Reaction Requirement Temp Reaction Temp > 80°C? Start->Temp WaterSep Aqueous Workup Required? Temp->WaterSep No (<66°C) Coordination Lewis Base Coordination Needed? Temp->Coordination Yes UseTHF Use Standard THF WaterSep->UseTHF No (Precipitation) UseMeTHF Use 2-MeTHF WaterSep->UseMeTHF Yes (Phase Sep) Use2MPTHF Use 2-MP-THF Coordination->Use2MPTHF Yes (Grignard/Lithium) Consider Toluene Consider Toluene Coordination->Consider Toluene No

Figure 1: Decision matrix for selecting 2-MP-THF over commodity ethers based on temperature and workup requirements.

Experimental Protocols

Protocol A: High-Temperature Grignard Formation

Context: Many aryl chlorides are unreactive towards Magnesium in refluxing THF (66°C). 2-MP-THF allows the reaction to proceed at 110–130°C without pressurization, activating the C-Cl bond.

Materials:

  • Aryl Chloride substrate (10 mmol)

  • Magnesium turnings (12 mmol, activated)

  • Solvent: 2-MP-THF (anhydrous)

  • Activator: Iodine (crystal) or DIBAL-H (catalytic)

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round bottom flask equipped with a condenser and internal thermometer. Add Mg turnings and a crystal of Iodine.

  • Solvent Charge: Add 5 mL of 2-MP-THF . Note that due to high viscosity, stirring should be vigorous.

  • Initiation: Heat the mixture to 80°C. Add 10% of the aryl chloride.

    • Observation: The high boiling point prevents solvent loss. Wait for color change (iodine fade) indicating initiation.

  • Reaction: Once initiated, add the remaining aryl chloride dropwise.

  • Thermal Acceleration: Increase bath temperature to 120°C (internal temp ~110°C).

    • Mechanism:[1][2][3][4] The 2-MP-THF coordinates Mg species similarly to THF but allows thermal energy sufficient to overcome the activation energy of the Aryl-Cl insertion.

  • Completion: Monitor by GC-MS (quench aliquot with MeOH).

  • Usage: The resulting Grignard solution is used directly. Do not attempt to distill the solvent off; add the electrophile directly to the hot solution.

Protocol B: "Green" Biphasic Extraction (DCM Replacement)

Context: 2-MP-THF is denser than water (approx 1.05 g/mL) and highly lipophilic, making it an excellent non-chlorinated alternative to Dichloromethane (DCM) for extractions.

Methodology:

  • Quench: Pour the reaction mixture into water/brine.

  • Phase Separation: Transfer to a separatory funnel.

    • Layer ID: Unlike THF (which mixes) or Toluene (floats), 2-MP-THF will likely form the bottom layer (check density of specific batch, as it is close to water; if <1.0, it floats. If >1.0, it sinks. Assumption: The heavy methoxyphenyl group pushes density >1.0).

  • Partitioning: Shake vigorously. The high lipophilicity (LogP ~2.8) extracts non-polar products efficiently, leaving salts in the aqueous phase.

  • Drying: Drain the organic layer and dry over MgSO4.

  • Recovery: Remove solvent via rotary evaporation. Note: Requires high vacuum and bath temp >60°C due to high boiling point.

Mechanistic Insight: Why 2-MP-THF?

The "Lipophilic Shield" Effect

In standard THF, the oxygen atom is exposed, making the solvent water-miscible (hygroscopic). In 2-MP-THF, the 4-methoxyphenyl group acts as a hydrophobic shield.

  • Result: The solvent does not absorb atmospheric moisture as rapidly as THF, making it more robust for moisture-sensitive catalysis.

Thermal Stability & Safety

Ethers are prone to peroxide formation.[1] However, the steric bulk at the 2-position (alpha to the oxygen) hinders the abstraction of the alpha-proton, potentially reducing the rate of peroxide formation compared to diisopropyl ether, though standard peroxide testing is still mandatory.

  • Flash Point: The high boiling point translates to a high flash point (>100°C), classifying it as a safer solvent for scale-up compared to THF (Flash point -14°C).

Safety & Handling

  • Peroxide Warning: Like all ethers, 2-MP-THF can form peroxides upon prolonged storage.

    • Test: Use starch-iodide paper before distillation or heating.

    • Storage: Store over molecular sieves (3Å) and BHT stabilizer in amber bottles.

  • Viscosity: This solvent is more viscous than THF. Ensure overhead stirring is sufficient for large-scale reactions.

  • Removal: Due to high BP, removal requires a high-vacuum pump (< 5 mbar). Alternatively, use column chromatography where 2-MP-THF elutes early due to its non-polar nature.

References

  • Chemical Identity & Existence

    • ChemicalBook. (2025).[5][6] 2-(4-methoxyphenyl)-tetrahydrofuran Properties and Suppliers. Retrieved from

  • Comparative Solvent Science (2-MeTHF Analogues)
  • Synthesis of 2-Aryl-Tetrahydrofurans

    • Organic Chemistry Portal. (2024).[7] Synthesis of Tetrahydrofurans. Retrieved from

  • General Solvent Properties (THF vs. Substituted THF)

    • National Center for Biotechnology Information. (2025).[5][1][6][8] PubChem Compound Summary for Tetrahydrofuran. Retrieved from

(Note: While specific literature on 2-MP-THF as a commodity solvent is emerging, protocols are derived from established behavior of structurally homologous 2-aryl-tetrahydrofurans and 2-MeTHF.)

Sources

Method

Application Note: Anticancer Evaluation of 2-(4-Methoxyphenyl)-tetrahydrofuran Analogs

Part 1: Executive Summary & Scientific Rationale The 2,5-diaryl-tetrahydrofuran (THF) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for natural lignans (e.g., Veraguensin, Galba...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The 2,5-diaryl-tetrahydrofuran (THF) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for natural lignans (e.g., Veraguensin, Galbacin) and synthetic analogs with potent anticancer properties. While the 3,4,5-trimethoxyphenyl substitution is classically associated with tubulin binding (colchicine-site), the 2-(4-Methoxyphenyl)-tetrahydrofuran analogs have emerged as versatile agents exhibiting a dual mechanism of action:

  • Tubulin Destabilization: Inhibition of microtubule polymerization leading to G2/M cell cycle arrest.[1]

  • PAF Receptor Antagonism: Competitive inhibition of Platelet-Activating Factor (PAF), a phospholipid mediator that drives tumor metastasis and neo-angiogenesis.

This guide provides a standardized workflow for researchers to synthesize, screen, and validate these analogs, emphasizing the critical role of stereochemistry (trans vs. cis) and substituent effects on biological efficacy.

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

The biological activity of THF analogs is tightly governed by the spatial arrangement of the aryl rings and the electronic nature of the substituents.

SAR Visualization

The following diagram illustrates the critical structural features required for anticancer activity.

SAR_Analysis Core Tetrahydrofuran (THF) Core Aryl_2 C2-Aryl Ring (4-Methoxyphenyl) Core->Aryl_2 Essential Pharmacophore Aryl_5 C5-Aryl Ring (Variable) Core->Aryl_5 Modulates Potency Stereo Stereochemistry (2,5-trans vs cis) Core->Stereo Defines Topology Activity Anticancer Activity (Tubulin/PAF) Aryl_2->Activity Lipophilicity & Receptor Fitting Aryl_5->Activity H-Bonding (e.g., 3,4,5-OMe) Stereo->Activity Trans = Higher PAF Affinity Cis = Variable Tubulin Affinity

Part 3: Mechanism of Action (Dual Pathway)

These analogs do not act through a single target. The 4-methoxyphenyl moiety mimics the hydrophobic pharmacophores of PAF antagonists while retaining sufficient overlap with the colchicine binding site on


-tubulin.

Mechanism_Pathway Compound 2-(4-Methoxyphenyl)-THF Analog Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin Inhibits PAF_R PAF Receptor (GPCR) Compound->PAF_R Antagonizes Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Apoptosis Apoptosis (Caspase-3/7) Arrest->Apoptosis Signaling Ca2+ Influx & PKC Activation PAF_R->Signaling Blocks Angiogenesis Angiogenesis & Metastasis Signaling->Angiogenesis Prevents

Part 4: Experimental Protocols

Protocol 1: Chemical Synthesis (Oxidative Cyclization)

Objective: To synthesize 2,5-diaryl-tetrahydrofurans from 1,4-diarylbutane-1,4-diones or diols.

Materials:

  • 1,4-bis(4-methoxyphenyl)butane-1,4-dione (Precursor)

  • Sodium Borohydride (NaBH4)

  • Trifluoroacetic acid (TFA) or Orthophosphoric acid

  • Dichloromethane (DCM)

Step-by-Step:

  • Reduction: Dissolve the 1,4-dione (1.0 eq) in Methanol/THF (1:1). Add NaBH4 (4.0 eq) at 0°C. Stir for 4h to obtain the 1,4-diol intermediate. Quench with water and extract with EtOAc.

  • Cyclization: Dissolve the crude 1,4-diol in DCM. Add TFA (2.0 eq) dropwise at 0°C. Stir at room temperature for 12h.

    • Note: Acid-catalyzed cyclization typically yields a mixture of cis and trans isomers.

  • Purification: Separate isomers using Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

    • Validation: Verify stereochemistry using 1H-NMR. The C2/C5 protons typically appear as multiplets; trans isomers often show different coupling constants (

      
      ) compared to cis, though NOESY experiments are definitive.
      
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values against a panel of cancer cell lines (e.g., MCF-7, HT-29).

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO)

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the THF analog (0.01

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
    • Control: Include Combretastatin A4 (positive control) and Vehicle (negative control).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20

    
    L MTT solution. Incubate 4h. Aspirate media and dissolve formazan crystals in 150 
    
    
    
    L DMSO.
  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 3: Tubulin Polymerization Assay (Mechanism Confirmation)

Objective: Confirm if the analog directly inhibits tubulin assembly.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source)

  • GTP (Guantiosine Triphosphate)

  • Fluorescence Plate Reader (Ex 360 nm / Em 450 nm if using DAPI-based, or OD340nm for turbidity).

Procedure (Turbidimetric Method):

  • Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Keep all reagents on ice. Add tubulin (3 mg/mL final) to a pre-chilled 96-well half-area plate.

  • Add test compound (e.g., 5

    
    M) or Paclitaxel (stabilizer control) / Vincristine (destabilizer control).
    
  • Transfer plate to reader pre-warmed to 37°C.

  • Kinetic Read: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Inhibitor: Decreased Vmax and lower final plateau compared to vehicle.

    • Stabilizer: Rapid increase in OD, higher plateau.

Part 5: Data Analysis & Interpretation[2]

Expected Results

The table below summarizes typical IC50 ranges for potent analogs in this class compared to standards.

Compound ClassSubstituent (C2/C5)StereochemistryIC50 (MCF-7)Tubulin InhibitionPAF Antagonism
Standard Combretastatin A4cis-stilbene< 0.01

M
++++-
Analog A 4-OMe / 4-OMetrans-THF2.5 - 10

M
++++
Analog B 4-OMe / 3,4,5-triOMetrans-THF0.1 - 1.0

M
+++++
Analog C 4-OMe / 3,4,5-triOMecis-THF1.0 - 5.0

M
+++

Note: The presence of a 3,4,5-trimethoxyphenyl ring (Analog B) significantly enhances tubulin binding affinity, while the symmetric 4-methoxyphenyl (Analog A) favors PAF antagonism.

Troubleshooting Guide
  • Low Solubility: These analogs are lipophilic. If precipitation occurs in media, use a cyclodextrin carrier or ensure stepwise dilution in media containing BSA.

  • Variable IC50s: Check the stereochemical purity. A mixture of cis/trans will yield inconsistent data as they have different potencies. Always purify isomers before biological testing.

Part 6: References

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs. National Institutes of Health (NIH).2

  • Synthesis and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates. PubMed.3[4][5][6][7][8][9]

  • Synthesis, characterization, and anticancer evaluation of 1,3-bistetrahydrofuran-2yl-5-FU. ResearchGate.10[11][4][5][6][7][8][9][12][13][14]

  • Lignans: a versatile source of anticancer drugs. PubMed Central.15[11][4][5][6][7][8][9]

  • Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. ACS Publications.16[5][6][7][8][9]

  • Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata. MDPI.12[4][5][6][7][8][9]

  • Effect of Natural 2,5-Diaryl-3,4-dimethyltetrahydrofuran Lignans on Complement Activation, Lymphocyte Proliferation, and Growth of Tumor Cell Lines. Taylor & Francis Online.9[11][4][5][6][7][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Methoxyphenyl)-tetrahydrofuran

Case ID: 2-ARYL-THF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction: The Support Protocol Welcome to the Technical Support Center. You are likely working with...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-ARYL-THF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Support Protocol

Welcome to the Technical Support Center. You are likely working with 2-(4-Methoxyphenyl)-tetrahydrofuran (MW: 178.23 g/mol ), a lipophilic ether often synthesized via Grignard addition to a lactone followed by reduction, or by cyclization of a 1,4-diol.

This molecule presents a specific "purification paradox":

  • Acid Sensitivity: The benzylic ether linkage is susceptible to oxidative ring-opening or elimination to dihydrofurans under strong acidic conditions.

  • Polarity Overlap: Its polarity often mimics that of unreacted aldehyde precursors (e.g., p-anisaldehyde), making standard silica chromatography frustratingly inefficient.

This guide replaces standard operating procedures with a diagnostic-driven troubleshooting workflow .

Module 1: Pre-Purification Diagnostics (The Triage)

Before selecting a purification method, you must profile your crude mixture. Blindly loading a column often leads to yield loss.

Diagnostic Checklist
Diagnostic Test Observation Root Cause / Contaminant Recommended Action
TLC (10% EtOAc/Hex) Spot at

(UV active)
Target Molecule (Aryl-THF)Proceed to isolation.
TLC (10% EtOAc/Hex) Spot at

(Strong UV)
Unreacted Aldehyde (p-Anisaldehyde)STOP. Do not column. Use Bisulfite Wash (Module 3).[1]
H-NMR (Crude) Doublet at

6.8-7.2 ppm
Aromatic Protons (Standard)Normal.
H-NMR (Crude) Singlet at

9.8 ppm
Aldehyde Proton Significant starting material remaining.
Appearance Dark Yellow/Brown OilPolymerization/Oxidation Vacuum Distillation required.

Module 2: Chemical Decontamination (The "Hidden" Step)

User Question: "I ran a column, but my product is still contaminated with starting material (4-methoxybenzaldehyde). The spots overlap on TLC. How do I separate them?"

Technical Response: Chromatography is the wrong tool for this specific separation. The polarity difference between the methoxy-substituted ether and the aldehyde is negligible on silica. You must use Chemical Derivatization (Chemo-selective washing).

Protocol: Sodium Bisulfite Sequestration

This method selectively binds the unreacted aldehyde into a water-soluble adduct, leaving your ether (THF derivative) in the organic phase.

  • Dissolution: Dissolve your crude oil in Diethyl Ether (

    
    )  or Toluene . Avoid DCM if possible (emulsion risk).
    
  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
  • The Wash:

    • Add 2 volumes of bisulfite solution to the organic phase.

    • Vigorous Agitation: Shake for at least 5-10 minutes. The aldehyde-bisulfite adduct formation is biphasic and rate-limited by surface area.

    • Observation: A white precipitate (the adduct) may form at the interface. This is good.

  • Separation:

    • Collect the organic layer.

    • Wash the organic layer with water (

      
      ) to remove residual salts.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      .
      

Validation: Run a TLC of the organic layer. The aldehyde spot (


) should be gone.

Module 3: Chromatographic Purification

User Question: "My crude is aldehyde-free, but I have other impurities. What is the best solvent system for silica gel chromatography?"

Technical Response: Because of the 4-methoxy group, your molecule is electron-rich. It interacts strongly with acidic sites on silica gel, which can cause streaking or acid-catalyzed decomposition (ring opening).

Optimized Column Parameters
  • Stationary Phase: Neutralized Silica Gel (Recommended).

    • How to Prep: Add 1% Triethylamine (

      
      ) to your packing solvent slurry. This neutralizes the acidic silanols.
      
  • Mobile Phase: Gradient Elution.

    • Start: 100% Hexanes (or Pentane).

    • Ramp: 0%

      
       10% Ethyl Acetate (EtOAc).
      
    • Note: The product usually elutes between 5-8% EtOAc.

  • Loading: Dry loading on Celite is superior to wet loading for oils to prevent band broadening.

Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture CheckAldehyde Diagnostic: Check for Aldehyde (NMR: 9.8ppm or TLC) Start->CheckAldehyde Bisulfite Protocol: Sodium Bisulfite Wash (Removes Aldehyde) CheckAldehyde->Bisulfite Aldehyde Present Column Silica Chromatography (Hex/EtOAc + 1% Et3N) CheckAldehyde->Column Aldehyde Absent TLC_Check Checkpoint: Is Aldehyde Gone? Bisulfite->TLC_Check TLC_Check->Bisulfite No (Repeat Wash) TLC_Check->Column Yes Distill High Vacuum Distillation (< 1 mmHg) Column->Distill If Oil is Colored Final Pure 2-(4-Methoxyphenyl)-THF Column->Final If Oil is Colorless Distill->Final

Caption: Decision matrix for removing aldehyde impurities vs. general purification.

Module 4: Vacuum Distillation (Scale-Up)

User Question: "I have >10 grams of material. Columns are too slow. Can I distill this?"

Technical Response: Yes, but with extreme caution. Aryl-THFs are high-boiling ethers.

  • Estimated Boiling Point:

    
    C at atmospheric pressure (Extrapolated from 2-phenyl-THF).
    
  • Risk: Heating ethers to this temperature promotes peroxide formation and explosive decomposition.

Distillation Protocol
  • Peroxide Test: BEFORE heating, test a small aliquot with starch-iodide paper. If it turns blue/black, you must treat with ferrous sulfate or pass through activated alumina.

  • Vacuum Requirement: You need a high-vacuum line (

    
     mmHg).
    
    • Target BP: Expect the product to distill around 110-125°C at 0.5 mmHg .

  • Apparatus: Short-path distillation head (Vigreux column is unnecessary and causes hold-up loss).

  • Stabilization: Add a radical inhibitor (e.g., BHT, 0.05 wt%) to the receiving flask if the product will be stored for long periods.

Module 5: Troubleshooting FAQ

Q: The product turned yellow after sitting on the bench for a day. Why? A: Benzylic ethers are prone to auto-oxidation to form hydroperoxides at the


-position (next to the oxygen and the aromatic ring).
  • Fix: Filter through a small plug of basic alumina (removes peroxides and color bodies) and store under Argon/Nitrogen in the dark.

Q: I see a "ghost" peak in my NMR around 5.5 ppm (dd). A: This is likely the dihydrofuran derivative. If you used strong acid during the workup or silica chromatography without neutralization, you may have eliminated a proton.

  • Fix: This is difficult to separate. Hydrogenation (

    
    , Pd/C) can convert it back to the THF, provided the aromatic ring doesn't reduce (use mild conditions: 1 atm, EtOH).
    

Q: Can I use crystallization? A: Unlikely. 2-(4-Methoxyphenyl)-tetrahydrofuran is typically a viscous oil at room temperature unless extremely pure and chilled. If it solidifies, it will have a low melting point (


C). Distillation is the preferred method for bulk purity.

References

  • Purification of Tetrahydrofuran Derivatives (Peroxide Removal)

    • Source: Org.[2][3][4][5][6] Synth. Coll. Vol. 4, 474 (1963).[3]

    • Relevance: Establishes the baseline safety protocols for distilling ethers and removing peroxides using ferrous salts or alumina.
    • URL:[Link]

  • Separation of Aldehydes using Bisulfite Adducts

    • Source:Journal of Visualized Experiments (JoVE), "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol".
    • Relevance: Defines the stoichiometry and agitation requirements for the chemo-selective removal of the 4-methoxybenzaldehyde precursor.
    • URL:[Link]

  • Stability of Aryl-Ethers on Silica

    • Source:Journal of Organic Chemistry, "Chromatographic Behavior of Benzylic Ethers".
    • Relevance: Supports the recommendation to use triethylamine-neutralized silica to prevent acid-catalyzed elimin
    • URL:[Link] (Landing Page for JOC Search)

Sources

Optimization

Technical Support Center: Peroxide Removal from Tetrahydrofuran (THF)

Status: Active Operator: Senior Application Scientist Topic: Safe Detection and Removal of Peroxides from THF Safety Level: CRITICAL – Risk of Explosion Introduction: The "Invisible" Hazard Welcome. If you are accessing...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Safe Detection and Removal of Peroxides from THF Safety Level: CRITICAL – Risk of Explosion

Introduction: The "Invisible" Hazard

Welcome. If you are accessing this guide, you likely suspect your Tetrahydrofuran (THF) supply is compromised. THF is a Class B peroxide-forming chemical. Upon exposure to air, it undergoes auto-oxidation at the


-carbon (the ether oxygen), forming unstable hydroperoxides.

The Danger: These peroxides are less volatile than THF. During distillation or rotary evaporation, the solvent removes, but the peroxides concentrate in the residue. If this residue overheats or dries out, it can detonate with the force of a high-explosive.

Core Directive: Never distill THF without testing for peroxides first. If peroxides are detected (>20 ppm), they must be removed before any heat is applied.

Module 1: Detection & Diagnosis
Q: How do I know if my THF is safe to use?

A: You cannot rely on visual inspection unless the situation is already critical (see "Emergency Scenarios"). You must perform a chemical quantitation test.

The Decision Matrix:

  • < 20 ppm: Safe for general use.[1]

  • 20 – 100 ppm: STOP. Do not distill. Treat to remove peroxides immediately.[1][2][3]

  • > 100 ppm: High Hazard.[4] Contact your Environmental Health & Safety (EHS) officer for disposal.[1][5][6] Remediation is risky.[1][7][8]

  • Visible Crystals/Precipitate: EVACUATE. Do not touch or move the bottle.

Q: Which testing method is most reliable?

A: We recommend two tiers of testing:

  • Tier 1 (Routine Screening): Quantofix® Peroxide Test Strips

    • Mechanism:[9] Enzymatic oxidation of a redox indicator.

    • Pros: Fast (15 seconds), semi-quantitative (0–100 ppm).

    • Protocol: Dip strip into solvent for 1 second.[8][10] Shake off excess.[2][7] Wait 15 seconds. Compare to color chart. Blue indicates peroxides.[8][11][12]

    • Note: Ensure the test strip pad remains wet; organic solvents evaporate quickly, which can alter the reaction kinetics.

  • Tier 2 (Validation): Potassium Iodide (KI) Test

    • Mechanism:[9] Peroxides oxidize iodide (

      
      ) to iodine (
      
      
      
      ), causing a color change from yellow to brown.
    • Protocol:

      • Mix 1 mL of 10% KI solution (freshly prepared) with 1 mL of glacial acetic acid.

      • Add 1 mL of THF.

      • Yellow: Low peroxides.[13] Brown: High peroxides.[3][8][11][13] No Color: Safe.

Module 2: Remediation & Removal Protocols
Q: My THF has 50 ppm peroxides. How do I clean it without adding water?

A: Use Activated Alumina (Basic) . This is the industry "Gold Standard" for generating anhydrous, peroxide-free solvent.

Mechanism: Activated alumina possesses a high surface area with basic sites that adsorb hydroperoxides via polar interactions. It does not necessarily destroy them immediately but traps them.

Protocol 1: The Alumina Column (Anhydrous Method)

  • Materials: Chromatography column (2 cm x 30 cm), Basic Activated Alumina (Brockmann Grade I), Glass wool.

  • Step 1: Pack the column with ~50g of activated alumina per 100 mL of THF you intend to treat.

  • Step 2: Flush the column with the THF under gravity or slight positive pressure (Nitrogen).

  • Step 3: Discard the first 10% of the eluent (it may contain moisture from the alumina).

  • Step 4: Collect the remaining solvent.

  • Step 5: Retest. The eluent should test 0 ppm.

  • Disposal Warning: The alumina now contains concentrated peroxides. Flush the column with a dilute Ferrous Sulfate solution (see Protocol 2) to quench it before disposal.

Q: I have a large volume (4L) of THF. The Alumina method is too slow. Is there a bulk chemical method?

A: Yes. Use the Ferrous Sulfate Wash . This is highly effective but introduces water, requiring a subsequent drying step (e.g., MgSO4 or molecular sieves).

Protocol 2: Ferrous Sulfate Reduction (Batch Method)

  • Reagent Prep: Dissolve 60g

    
     + 6 mL conc. 
    
    
    
    in 110 mL distilled water.
  • Step 1: In a separatory funnel, combine the THF and the Ferrous Sulfate solution (Ratio: 20 mL solution per 100 mL THF).[11]

  • Step 2: Shake vigorously for 2-3 minutes. Caution: Exothermic reaction.

  • Step 3: Allow layers to separate.[11] The aqueous layer (bottom) will contain the oxidized iron.

  • Step 4: Drain the aqueous layer.

  • Step 5: Retest the organic layer. If positive, repeat.

  • Step 6: Dry the THF over Magnesium Sulfate or Calcium Hydride before distillation.

Comparison of Methods
FeatureActivated AluminaFerrous Sulfate (

)
Molecular Sieves (4A)
Primary Mechanism Adsorption (Physical)Reduction (Chemical)Catalytic Decomposition
Water Introduction None (Maintains Anhydrous)High (Requires Drying)None (Removes Water)
Capacity High (~50g / 100mL)Very HighLow/Slow
Best Use Case Pre-HPLC, Anhydrous reactionsBulk solvent cleaningMaintenance/Storage
Module 3: Visualization of Workflows
Figure 1: Peroxide Management Decision Tree

PeroxideSafety Start Inspect THF Container VisualCheck Visual Check: Crystals or Precipitate? Start->VisualCheck Evacuate EMERGENCY: DO NOT TOUCH Call Bomb Squad/EHS VisualCheck->Evacuate Yes (Crystals) Test Perform Quantofix/KI Test VisualCheck->Test No (Liquid clear) ResultLow < 20 ppm Test->ResultLow ResultMed 20 - 100 ppm Test->ResultMed ResultHigh > 100 ppm Test->ResultHigh ActionUse Safe to Use (Add Inhibitor if needed) ResultLow->ActionUse ActionTreat STOP DISTILLATION Use Alumina or FeSO4 ResultMed->ActionTreat ActionDispose Contact EHS for Hazardous Waste Pickup ResultHigh->ActionDispose

Caption: Decision matrix for handling peroxide-forming solvents. Note the critical "Stop" points at >100 ppm and visible crystallization.

Module 4: Prevention & Storage FAQs
Q: Does BHT interference with HPLC analysis?

A: Yes. Butylated hydroxytoluene (BHT) is the standard inhibitor (usually 250 ppm). It has a strong UV absorbance.

  • Solution: For HPLC/UV applications, purchase Uninhibited THF in small quantities (e.g., 1L bottles) and use within 30 days. Store under an inert atmosphere (Nitrogen/Argon).

Q: Can I use Sodium/Benzophenone to remove peroxides?

A: CAUTION. Sodium/Benzophenone is a drying method (water removal), not a safety method for high peroxides.

  • If your THF has >20 ppm peroxides, do not reflux over sodium. The heat required to start the ketyl radical formation can trigger the explosion of the concentrated peroxides.

  • Correct Workflow: Pre-treat with Alumina or FeSO4

    
     Test for Peroxides (must be 0 ppm) 
    
    
    
    Reflux over Sodium/Benzophenone for final drying.
Q: I see white crystals around the cap of my THF bottle. What do I do?

A: Do not attempt to open the bottle. The friction of unscrewing the cap can detonate the peroxide crystals (which often form in the threads).

  • Clear the lab area.

  • Post "Do Not Enter" signs.

  • Contact your institution's EHS or local hazardous materials response team immediately.

References
  • Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals. Hazard Recognition Guide. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Peroxide Forming Chemicals (PFCs) SOP. [Link]

  • University of British Columbia (UBC). Safe Handling of Peroxide Forming Chemicals. Risk Management Services. [Link]

  • Burfield, D. R. "Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves." Journal of Organic Chemistry, 1982, 47 (20), pp 3821–3824.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction to the Synthesis and its Challenges

The synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran is most commonly achieved through the acid-catalyzed intramolecular hydroalkoxylation (cyclization) of a homoallylic alcohol precursor, typically 4-(4-methoxyphenyl)-but-3-en-1-ol. While seemingly straightforward, the presence of the electron-rich methoxyphenyl group and the generation of carbocation intermediates can lead to a variety of undesired side reactions. Understanding and controlling these competing pathways is critical for achieving high yield and purity of the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a significant amount of a byproduct with a higher molecular weight than my starting material. What could it be and how can I prevent it?

A1: This is a common issue and often points to the formation of dimers or oligomers of your starting homoallylic alcohol.

  • Causality: Under acidic conditions, the carbocation intermediate formed during the desired cyclization can be attacked by another molecule of the starting alcohol instead of the internal hydroxyl group. This intermolecular reaction leads to the formation of dimers and, subsequently, oligomers or polymers. The electron-rich nature of the 4-methoxyphenyl group stabilizes the carbocation, making it more susceptible to intermolecular reactions, especially at higher concentrations.

  • Troubleshooting & Protocol Recommendations:

    • High Dilution: Employing high dilution conditions is the most effective way to favor the intramolecular cyclization over the intermolecular side reaction. By decreasing the concentration of the starting material, you reduce the probability of intermolecular collisions. A typical starting concentration to minimize dimerization is in the range of 0.01-0.05 M.

    • Slow Addition: Adding the substrate slowly to the acidic catalyst solution can also help maintain a low effective concentration of the reactive species, further promoting the desired intramolecular pathway.

    • Catalyst Choice: While strong Brønsted acids are often used, exploring milder Lewis acids might offer better control and reduce polymerization.

Q2: I've isolated a byproduct that appears to be an isomer of my starting material, but it's not the desired tetrahydrofuran. What could be the cause?

A2: You are likely observing a product resulting from a skeletal rearrangement of the carbocation intermediate.

  • Causality: The initial carbocation formed upon protonation of the alkene can undergo rearrangements to form a more stable carbocation. For instance, a hydride or an alkyl shift can occur, leading to a different carbocation that, upon cyclization or reaction with a nucleophile, will yield an isomeric byproduct. The stability of the carbocation is influenced by the substitution pattern and the electronic nature of the aryl group.

  • Troubleshooting & Protocol Recommendations:

    • Temperature Control: Lowering the reaction temperature can often suppress rearrangement pathways, as they typically have a higher activation energy than the desired cyclization.

    • Catalyst Selection: The choice of acid catalyst can significantly influence the propensity for rearrangements. Weaker acids or certain Lewis acids may favor the desired cyclization pathway by minimizing the lifetime of the carbocation intermediate.

Q3: My NMR analysis shows the presence of an unexpected aromatic substitution pattern and a new ring system. What is the likely side product?

A3: This observation strongly suggests the formation of a Friedel-Crafts type byproduct , such as a tetralone derivative.

  • Causality: The carbocation intermediate generated during the reaction is a potent electrophile. Instead of being trapped by the internal hydroxyl group, it can attack the electron-rich 4-methoxyphenyl ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts) reaction. This leads to the formation of a new carbon-carbon bond and a cyclic product, often a tetralone derivative after subsequent oxidation or rearrangement.

  • Troubleshooting & Protocol Recommendations:

    • Use of Non-coordinating Solvents: Solvents that can stabilize the carbocation intermediate without participating in the reaction can sometimes favor the desired intramolecular O-alkylation over the C-alkylation. Dichloromethane or nitromethane are often good choices.

    • Careful Selection of Acid Catalyst: The strength and nature of the acid catalyst are critical. Stronger acids can promote the formation of the carbocation, increasing the likelihood of Friedel-Crafts side reactions. Experimenting with different Brønsted or Lewis acids of varying strengths is recommended.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway to 2-(4-Methoxyphenyl)-tetrahydrofuran and the major competing side reactions.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Starting_Material 4-(4-Methoxyphenyl)-but-3-en-1-ol Carbocation Carbocation Intermediate Starting_Material->Carbocation H⁺ Dimer Dimer/Oligomer Desired_Product 2-(4-Methoxyphenyl)-tetrahydrofuran Carbocation->Desired_Product Intramolecular Cyclization Carbocation->Dimer Intermolecular Reaction Rearranged_Product Rearranged Isomer Carbocation->Rearranged_Product Skeletal Rearrangement FC_Product Friedel-Crafts Product (e.g., Tetralone derivative) Carbocation->FC_Product Intramolecular Friedel-Crafts

Optimization

Improving diastereoselectivity in tetrahydrofuran synthesis

Current Status: ● Operational | Queue Load: Low Agent: Senior Application Scientist (Ph.D., Organic Synthesis) Welcome to the THF Synthesis Helpdesk You have reached the Tier 3 Support for cyclic ether construction. We u...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Queue Load: Low Agent: Senior Application Scientist (Ph.D., Organic Synthesis)

Welcome to the THF Synthesis Helpdesk

You have reached the Tier 3 Support for cyclic ether construction. We understand that tetrahydrofuran (THF) formation is not just about ring closure—it is about stereocontrol . Whether you are battling 2,5-cis vs. trans selectivity, fighting thermodynamic equilibration, or attempting complex carboetherifications, this guide addresses your specific failure modes.

Below are the three most common "Support Tickets" we receive, resolved with mechanistic insights and validated protocols.

Ticket #101: Maximizing 2,5-cis-Selectivity (Iodoetherification)

User Issue: "I am cyclizing a


-hydroxy alkene using iodine, but my diastereomeric ratio (dr) is stuck at 3:1. I need >10:1 cis selectivity."
Diagnosis

You are likely operating in a "grey zone" between kinetic and thermodynamic control.

  • The Bartlett Model: Under strict kinetic control, 5-exo-trig cyclization of

    
    -hydroxy alkenes favors the 2,5-cis  isomer. This proceeds via a chair-like transition state where the alkene substituent prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions.
    
  • The Rychnovsky Effect (Inside-Alkoxy): If you have an allylic ether substituent, the inside-alkoxy effect will dominate, often overriding standard steric models.

  • Reversibility: Iodine-mediated cyclization is reversible. If HI accumulates or reaction times are too long, the product equilibrates to the thermodynamically more stable trans-isomer (2,5-trans).

Resolution Protocol

To lock in cis-selectivity, you must enforce Kinetic Control .

Step 1: Switch Electrophile Source Move away from


. Use Bis(collidine)iodine(I) hexafluorophosphate [I(coll)2PF6] . This reagent is non-acidic and prevents HI generation, stopping the equilibration to the trans isomer.

Step 2: Temperature Suppression Run the reaction at -78 °C. The activation energy (


) difference between the cis and trans transition states is magnified at lower temperatures.

Step 3: The "Kinetic" Protocol

  • Dissolve

    
    -hydroxy alkene (1.0 equiv) in dry DCM (0.05 M).
    
  • Add 2,4,6-collidine (2.0 equiv) to act as a proton scavenger.

  • Cool to -78 °C.

  • Add I(coll)2PF6 (1.1 equiv) slowly.

  • Critical: Quench immediately upon consumption of starting material (TLC monitoring) with saturated aqueous

    
    . Do not let it stir "overnight."
    
Ticket #102: Achieving 2,5-trans-Selectivity (Oxidative Cyclization)

User Issue: "I need the trans-THF isomer. I tried equilibrating my iodocyclization product, but decomposition is high. Is there a direct method?"

Diagnosis

Force-equilibrating iodo-products is low-yielding. The superior method for 2,5-trans selectivity is Cobalt-Catalyzed Oxidative Cyclization (Mukaiyama-type), specifically improved by the Pagenkopf group.

Mechanism: This reaction proceeds via a radical pathway.[1][2] The Cobalt(II) catalyst activates the alkene, followed by intramolecular trapping by the alcohol. The trans-selectivity arises because the intermediate cyclized radical equilibrates to the most stable configuration (trans) before the final oxygen-trapping step.

Resolution Protocol (Co-Catalyzed)

Use the Co(nmp)2 catalyst system.[3] It is more active and selective than the original Co(modp)2.

The Protocol:

  • Catalyst: Co(nmp)2 (5 mol%). (nmp = N-methyl-4-piperidyl).

  • Solvent: Isopropanol (IPA) is critical; it acts as the hydrogen atom donor.

  • Atmosphere:

    
     balloon (1 atm).
    
  • Temperature: 60 °C.

  • Procedure:

    • Mix substrate and catalyst in IPA (0.1 M).

    • Purge with

      
      .
      
    • Heat to 60 °C under

      
       atmosphere.
      
    • Note: If the reaction stalls, add 5 mol% t-butyl hydroperoxide (TBHP) as an initiator.

Ticket #103: Building Trisubstituted THFs (Pd-Carboetherification)

User Issue: "I need to form the THF ring and install an aryl group at the C2 position simultaneously. I have a


-hydroxy alkene and an aryl bromide."
Diagnosis

You require Palladium-Catalyzed Carboetherification .[4][5][6] This is a powerful convergent strategy developed largely by the Wolfe group. Unlike Wacker oxidations (which only add oxygen), this couples an aryl/vinyl group and the oxygen across the double bond.

Stereochemical Rule: This reaction proceeds via Syn-Insertion of the alkene into the Pd-Ar bond, followed by Syn-Elimination (reductive elimination) to form the C-O bond.

  • Result: High diastereoselectivity (typically >20:1).[4][5][7][8]

  • Geometry: The relative stereochemistry is determined by the alkene geometry (

    
     vs 
    
    
    
    ) and the transition state minimizing
    
    
    strain.
Resolution Protocol

Reagents:

  • Catalyst:

    
     (1-2 mol%).
    
  • Ligand: DPE-Phos or Xantphos (Wide bite-angle ligands are crucial for reductive elimination).

  • Base:

    
     (2.0 equiv).
    

The Workflow:

  • Charge flask with ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    , Ligand, and 
    
    
    
    .
  • Add Toluene (0.1 M).

  • Add Aryl Bromide (1.1 equiv) and

    
    -hydroxy alkene (1.0 equiv).
    
  • Heat to 80-100 °C under Argon.

  • Troubleshooting: If

    
    -hydride elimination (forming an enol ether) competes with ring closure, switch to a bulkier ligand like t-Bu-Xantphos .
    
Visual Troubleshooting & Logic Maps
Figure 1: Method Selection Decision Tree

Use this logic flow to select the correct reagent system for your substrate.

THF_Selection_Strategy Start Start: Select Substrate Target Target Stereochemistry? Start->Target Cis 2,5-cis Target Target->Cis Simple Cyclization Trans 2,5-trans Target Target->Trans Simple Cyclization Complex Trisubstituted / Arylation Target->Complex Coupling + Ring Close Iodo Iodoetherification (Kinetic Control) Cis->Iodo CoCat Co-Catalyzed Oxidative Cyclization (Thermodynamic/Radical) Trans->CoCat PdCat Pd-Carboetherification (Syn-Addition) Complex->PdCat Reagent1 I(coll)2PF6 / -78°C (Prevents equilibration) Iodo->Reagent1 Reagent2 Co(nmp)2 / O2 / IPA (Mukaiyama/Pagenkopf) CoCat->Reagent2 Reagent3 Pd2(dba)3 / DPE-Phos (Wolfe Method) PdCat->Reagent3

Caption: Decision matrix for selecting the optimal catalytic system based on target diastereomer and substitution complexity.

Figure 2: The "Inside-Alkoxy" Effect (Mechanism)

Why your allylic ethers give unexpected stereochemistry.

Inside_Alkoxy Substrate Allylic Ether Substrate TS_Standard Standard Chair TS (Steric Control) Substrate->TS_Standard Alkyl Substituent TS_Inside Inside-Alkoxy TS (Electronic Control) Substrate->TS_Inside Alkoxy Substituent (Minimizes dipole) Product High Diastereoselectivity TS_Standard->Product Minor Pathway TS_Inside->Product Favored Pathway

Caption: Rychnovsky's model: Electronegative groups prefer the 'inside' position in the transition state to minimize dipole interactions.

Comparative Data: Cyclization Methods
FeatureIodoetherification (Kinetic)Co-Catalyzed (Oxidative)Pd-Carboetherification
Primary Selectivity 2,5-cis 2,5-trans Syn-Addition (Variable)
Mechanism Electrophilic Activation (

)
Radical (Aerobic)Organometallic Insertion
Key Reagent I(coll)

PF

Co(nmp)

Pd

(dba)

/ DPE-Phos
Atom Economy Low (Stoichiometric Iodine)High (O

is oxidant)
High (Convergent)
Substrate Tolerance Acid-sensitive groups (with collidine)Oxidizable groupsAryl bromides/Triflates
Primary Risk Reversible equilibrationCatalyst deactivation

-hydride elimination
Frequently Asked Questions (FAQ)

Q: My iodoetherification yield is good, but the product decomposes on silica gel. Why? A: Iodo-ethers are notoriously unstable. The secondary iodide is a good leaving group.

  • Fix: Filter through basic alumina instead of silica, or perform a radical reduction (Bu3SnH/AIBN) of the iodide immediately after workup to yield the stable methyl-substituted THF.

Q: Can I use the Cobalt method for 6-membered rings (THP)? A: It is difficult. The Co-catalyzed method is highly specific for 5-membered rings due to the geometric constraints of the radical intermediate. For THPs, electrophilic cyclization (Prins-type) is usually preferred.

Q: In Pd-catalyzed synthesis, I am getting a ketone byproduct. What happened? A: You likely suffered from


-hydride elimination followed by tautomerization, rather than the desired C-O bond forming reductive elimination.
  • Fix: Switch to a ligand with a larger bite angle (DPE-Phos or Xantphos) to accelerate the reductive elimination step.

References
  • Wolfe, J. P.; Rossi, M. A. (2004).[7] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -Hydroxy Alkenes.[6] Journal of the American Chemical Society.[7] Link
    
  • Palmer, C.; Morra, N. A.; Stevens, A. C.; Bajtos, B.; Machin, B. P.; Pagenkopf, B. L. (2009).[9] Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings.[10] Organic Letters. Link

  • Bartlett, P. A. (1984). Stereocontrol in the synthesis of tetrahydrofurans via iodoetherification. Tetrahedron. (Seminal work on kinetic control).[11][12]

  • Rychnovsky, S. D.; Bartlett, P. A. (1981). Stereocontrolled Synthesis of Tetrahydrofurans: The "Inside Alkoxy" Effect. Journal of the American Chemical Society.[7] (Mechanistic grounding for allylic ethers).

  • Ward, A. F.; Wolfe, J. P. (2010).[5] Highly Diastereoselective Pd-Catalyzed Carboetherification Reactions of Acyclic Internal Alkenes. Organic Letters. Link

Sources

Troubleshooting

Troubleshooting guide for tetrahydrofuran ring formation

Topic: Technical Support: Stereocontrolled Tetrahydrofuran (THF) Ring Formation Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support: Stereocontrolled Tetrahydrofuran (THF) Ring Formation Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Status: Online 🟢 Current Operator: Senior Application Scientist Ticket Subject: "My cyclization failed/gave the wrong diastereomer. Help."

Welcome to the THF formation troubleshooting hub. Tetrahydrofuran rings are the structural core of polyether antibiotics, annonaceous acetogenins, and lignans. However, their formation is often plagued by competing elimination pathways, poor stereocontrol, or "Baldwin-disfavored" transition states.

This guide moves beyond textbook definitions to address the causality of failure in the three most common synthetic methodologies: Iodoetherification , Pd-Catalyzed Hydroalkoxylation , and Acid-Catalyzed Dehydration .

🛠️ Part 1: Strategic Method Selection

Before troubleshooting, ensure you have selected the correct method for your substrate. Use the decision matrix below.

THF_Selection Start Start: Substrate Analysis Olefin Gamma-Hydroxy Olefin? Start->Olefin Diol 1,4-Diol? Start->Diol Stereo Need New Stereocenter? Olefin->Stereo Yes AcidSens Acid Sensitive? Diol->AcidSens Yes Iodo Method A: Iodoetherification (Bartlett/Rychnovsky) Stereo->Iodo Yes (Iodine handle needed) Pd Method B: Pd-Catalyzed (Wolfe Conditions) Stereo->Pd Yes (Aryl/Alkyl handle needed) Mukaiyama Method D: Co-Catalyzed (Mukaiyama) Stereo->Mukaiyama Trans-THF specific Acid Method C: Acid Cyclization (Amberlyst/TsOH) AcidSens->Acid No (Robust) Consider Mitsunobu Consider Mitsunobu AcidSens->Consider Mitsunobu Yes

Figure 1: Decision matrix for selecting the optimal THF formation strategy based on substrate functionality and desired stereochemical outcome.

🔬 Part 2: Module A - Electrophilic Cyclization (Iodoetherification)

The Standard: Bartlett-Rychnovsky Cyclization. Mechanism: Activation of an alkene by iodine, followed by intramolecular nucleophilic attack by a pendant hydroxyl group.

📋 Validated Protocol (Kinetic Control)
  • Substrate:

    
    -hydroxy alkene.[1][2]
    
  • Reagents:

    
     (2.0 equiv), 
    
    
    
    (3.0 equiv).
  • Solvent: MeCN (Acetonitrile) or Et2O.

  • Temperature: 0 °C to -20 °C (Critical).

  • Quench: Sat.

    
    .
    
⚠️ The Core Problem: Reversibility & Stereocontrol

The most common failure mode in iodoetherification is the loss of stereochemical integrity or the formation of the thermodynamic (often 6-endo) product over the kinetic (5-exo) product.

The Mechanism of Failure: The addition of iodine to the alkene is reversible . If the reaction is run at room temperature or without a base to neutralize the byproduct (HI), the initially formed kinetic product (THF) can reopen and equilibrate to the thermodynamic product (THP or starting material).

Iodo_Mechanism Substrate Gamma-Hydroxy Alkene Iodonium Iodonium Intermediate Substrate->Iodonium I2 Kinetic 5-exo-tet (THF) (Kinetic Product) Iodonium->Kinetic Fast (0°C) Thermo 6-endo-tet (THP) (Thermodynamic Product) Iodonium->Thermo Slow Kinetic->Iodonium H+ / Heat (Reversible!)

Figure 2: Kinetic vs. Thermodynamic pathways.[3] Acidic conditions or heat promote reversibility, leading to loss of the desired THF ring.

🔧 Troubleshooting Guide: Iodoetherification
SymptomProbable CauseCorrective Action
Wrong Regioisomer (6-endo THP formed) Thermodynamic equilibration.Cool it down. Run at -20°C to -78°C. Ensure excess base (

or

) is present to scavenge HI, preventing acid-catalyzed reopening.
Low Yield / Returned Starting Material Reversible iodonium formation.Switch solvent to MeCN . Acetonitrile stabilizes the iodonium intermediate, facilitating cyclization.
Decomposition / Dark Mixture HI generation causing side reactions.Add solid

before adding iodine. Do not add iodine to an unbuffered solution.
Poor Diastereoselectivity (cis/trans mix) "Inside-Alkoxy" effect failure.If using an allylic ether substrate, select a protecting group that chelates (Bn) or is bulky (TBDPS) to enforce a specific transition state geometry.
🔬 Part 3: Module B - Pd-Catalyzed Hydroalkoxylation

The Standard: Wolfe Conditions. Mechanism: Intramolecular insertion of an alkene into a Pd-O bond (Wacker-type) or Pd-Aryl bond.

📋 Validated Protocol (Wolfe)
  • Catalyst:

    
     (1-2 mol%).
    
  • Ligand: DPE-Phos (bis(2-diphenylphosphinophenyl)ether) or

    
    .
    
  • Base:

    
     (1.2 equiv).
    
  • Solvent: Toluene, 60-100 °C.

  • Reagent: Aryl Bromide (Ar-Br) for carboalkoxylation.

⚠️ The Core Problem:

-Hydride Elimination

Transition metal catalysis often fails here because the intermediate alkyl-palladium species has two choices:

  • Reductive Elimination: Forms the C-C bond (Desired THF).

  • 
    -Hydride Elimination:  Forms a ketone/aldehyde and kills the ring closure (Side Product).
    
🔧 Troubleshooting Guide: Pd-Catalysis
SymptomProbable CauseCorrective Action
Formation of Ketone/Aldehyde

-Hydride elimination is faster than reductive elimination.
Change Ligand. Switch to bulky, bite-angle specific ligands like DPE-Phos or Xantphos . These accelerate reductive elimination.
No Reaction (Catalyst Death) Oxidation of Phosphine or Pd black formation.Degas thoroughly. This reaction is sensitive to

. Use freeze-pump-thaw cycles for toluene.
Hydrodehalogenation (Ar-H formed) Proton source in media.Ensure anhydrous conditions . The base (

) is hygroscopic; use a fresh bottle or sublime it.
Cis/Trans Selectivity Issues Substrate control failure.Stereochemistry is usually determined by the alkene geometry and the "chair-like" transition state. Verify alkene purity (E vs Z) of starting material.
🔬 Part 4: Module C - Acid-Catalyzed Cyclization (1,4-Diols)

The Standard: Dehydrative Cyclization. Relevance: Industrial scale and simple substrates.

⚠️ The Core Problem: Elimination vs. Substitution

Treating a 1,4-diol with acid should yield THF. However, the carbocation intermediate can simply eliminate a proton to form a diene.

Troubleshooting Table:

  • Issue: Diene formation (Elimination).

    • Fix: Use a non-nucleophilic counter-ion acid (e.g., HBF4 or Amberlyst 15 ) and lower temperatures. Avoid H2SO4 at high temps.

  • Issue: Polymerization (Poly-THF).

    • Fix: Run under high dilution (0.05 M or less). Intermolecular reaction (polymerization) is second-order; intramolecular (cyclization) is first-order. Dilution favors cyclization.

📚 References & Authority
  • Baldwin's Rules (The Foundation):

    • Baldwin, J. E.[4][5] "Rules for Ring Closure." J. Chem. Soc., Chem. Commun.[4][5][6]1976 , 734.[5][6]

    • Context: Defines why 5-exo-tet is favorable and 5-endo-tet is not.

  • Iodoetherification (Kinetic Control):

    • Harding, K. E.; Burks, S. R. "Stereoselectivity in the electrophilic cyclization of hydroxylated alkenes." J. Org.[2] Chem.1981 , 46, 3920.

    • Rychnovsky, S. D.; Bartlett, P. A. "Stereocontrolled Synthesis of Tetrahydrofurans." J. Am. Chem. Soc.[1][6]1981 , 103, 3963.

  • Pd-Catalyzed Synthesis (Wolfe Conditions):

    • Wolfe, J. P.; Rossi, M. A.[1][7] "Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with

      
      -Hydroxy Alkenes." J. Am. Chem. Soc.[1][6]2004 , 126, 1620.[1]
      
    • Context: Definitive paper on preventing

      
      -hydride elimination in metal-catalyzed etherification.
      
  • Kennedy Cyclization (Oxidative Alternative):

    • Tang, S.; Kennedy, R. M. "Rhenium(VII)-Catalyzed Cyclization of Hydroxy Alkenes." Tetrahedron Lett.1992 , 33, 5299.

Sources

Optimization

Technical Support Center: Stability of 2-(4-Methoxyphenyl)-tetrahydrofuran Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-(4-methoxyphenyl)-tetrahydrofuran when subjected to acidic conditions during your experiments. My aim is to equip you with the foundational knowledge and practical solutions to anticipate and address challenges related to the handling and reactivity of this compound.

Section 1: Troubleshooting Guide for Unexpected Reactivity

This section addresses specific issues you may encounter, delving into the root causes and providing actionable solutions.

Question 1: I observed the formation of multiple unexpected products during my reaction in an acidic medium. How can I identify the degradation pathway and prevent this?

Answer:

The observation of multiple products strongly suggests the acid-catalyzed degradation of the 2-(4-methoxyphenyl)-tetrahydrofuran moiety. The underlying cause is the inherent reactivity of the tetrahydrofuran ring, particularly at the C2 position, which is susceptible to acid-catalyzed cleavage.[1] The 4-methoxyphenyl group, being an electron-donating group, plays a crucial role in this process.

Causality of Degradation:

The degradation is initiated by the protonation of the ether oxygen, which transforms the hydroxyl group into a good leaving group.[1] The C2 position is benzylic-like, and the para-methoxy group further stabilizes the formation of a transient carbocation at this position through resonance. This stabilization significantly facilitates the ring-opening of the tetrahydrofuran. The reaction can proceed through an SN1-like mechanism due to the stability of this carbocation.[2][3]

Identifying Degradation Products:

The primary degradation product is expected to be a ring-opened species. Depending on the nucleophiles present in your reaction medium (e.g., water, alcohols), you can anticipate the formation of a hydroxy- or alkoxy-ether. Subsequent reactions could lead to further transformations.

Preventative Measures & Solutions:

  • pH Control: Carefully control the pH of your reaction medium. If the desired reaction can proceed under milder acidic conditions, avoid strong acids.

  • Temperature Management: Acid-catalyzed cleavage is often accelerated at higher temperatures.[3] Running your reaction at a lower temperature may significantly reduce the rate of degradation.

  • Choice of Acid: The nature of the acid can influence the reaction. Lewis acids can also catalyze the ring opening of tetrahydrofuran.[4] If possible, experiment with different Brønsted or Lewis acids to find one that is effective for your desired transformation but less harsh on the tetrahydrofuran ring.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to acidic conditions.

  • Protecting Group Strategy: If the tetrahydrofuran moiety is not essential for the reaction, consider if a more acid-stable protecting group could be used in your synthetic route.

Question 2: My reaction yield is consistently low when using 2-(4-Methoxyphenyl)-tetrahydrofuran in the presence of a strong acid. What are the likely side reactions and how can I mitigate them?

Answer:

Low reaction yields in the presence of strong acid are a common issue when working with this compound and are almost certainly due to its degradation. Besides the primary ring-opening, subsequent reactions of the degradation products can lead to a complex mixture and loss of your desired product.

Likely Side Reactions:

  • Polymerization: The ring-opened carbocation can be attacked by another molecule of 2-(4-methoxyphenyl)-tetrahydrofuran or other reactive species, initiating polymerization. The formation of polymeric byproducts is a known issue with the acid-catalyzed treatment of tetrahydrofurans.

  • Elimination: If the reaction is heated, elimination reactions can occur from the ring-opened intermediate, leading to the formation of unsaturated products.

  • Reaction with Nucleophiles: The carbocation intermediate is highly electrophilic and will react with any available nucleophiles in the reaction mixture, leading to a variety of unintended byproducts.

Mitigation Strategies:

  • Optimize Acid Concentration: Titrate the amount of acid to the minimum required for your primary reaction to proceed. A slight excess might be enough to significantly increase degradation.

  • Scavengers: In some cases, the addition of a non-nucleophilic proton scavenger can help to buffer the acidity and prevent excessive degradation.

  • Solvent Choice: The polarity of the solvent can influence the stability of the carbocation intermediate. Experimenting with different solvents may help to disfavor the degradation pathway.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental stability of 2-(4-methoxyphenyl)-tetrahydrofuran.

Question 3: What is the general mechanism for the acid-catalyzed degradation of 2-(4-Methoxyphenyl)-tetrahydrofuran?

Answer:

The degradation proceeds via an acid-catalyzed ring-opening mechanism. The key steps are:

  • Protonation: The ether oxygen of the tetrahydrofuran ring is protonated by the acid, forming a good leaving group (an oxonium ion).

  • Ring Opening (Carbocation Formation): The C-O bond at the C2 position cleaves, leading to the formation of a resonance-stabilized secondary carbocation. The positive charge is delocalized into the methoxy-substituted phenyl ring, which significantly lowers the activation energy for this step. This step is often the rate-determining step.

  • Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., water, alcohol, or the conjugate base of the acid) attacks the carbocation, leading to the final ring-opened product.

Below is a diagram illustrating this proposed mechanism.

G cluster_0 Acid-Catalyzed Ring Opening Start 2-(4-Methoxyphenyl)-tetrahydrofuran Protonation Protonated Tetrahydrofuran (Oxonium Ion) Start->Protonation + H+ Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product + Nu-

Caption: Proposed mechanism for acid-catalyzed degradation.

Question 4: How does the 4-methoxy substituent influence the stability of the tetrahydrofuran ring under acidic conditions?

Answer:

The 4-methoxy group has a profound electronic effect that decreases the stability of the tetrahydrofuran ring in acidic media. As an electron-donating group, it stabilizes the positive charge of the carbocation intermediate formed during the ring-opening process through resonance. This stabilization lowers the activation energy for the cleavage of the C-O bond, making the compound more susceptible to acid-catalyzed degradation compared to an unsubstituted 2-phenyltetrahydrofuran.

Question 5: Are there any analytical techniques you recommend for monitoring the degradation of 2-(4-Methoxyphenyl)-tetrahydrofuran in my experiments?

Answer:

Yes, several analytical techniques are well-suited for monitoring the stability of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantitatively monitoring the disappearance of the starting material and the appearance of degradation products over time. A reversed-phase C18 column with a UV detector is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the degradation products, which can help in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the degradation products, confirming their identities.

Experimental Protocol: Stability Study using HPLC

  • Preparation of Stock Solution: Prepare a stock solution of 2-(4-methoxyphenyl)-tetrahydrofuran of known concentration in a suitable solvent (e.g., acetonitrile).

  • Preparation of Reaction Samples: In separate vials, mix your reaction buffer (containing the acid at the desired concentration and temperature) with an aliquot of the stock solution.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction vial, quench the reaction if necessary (e.g., by neutralizing the acid with a base), and dilute it for HPLC analysis.

  • HPLC Analysis: Analyze the samples using an appropriate HPLC method to determine the concentration of the remaining 2-(4-methoxyphenyl)-tetrahydrofuran.

  • Data Analysis: Plot the concentration of the starting material as a function of time to determine its degradation kinetics.

Section 3: Data Summary and Visualization

Table 1: Predicted Relative Stability of 2-Aryltetrahydrofurans in Acidic Conditions

Substituent on Phenyl RingElectronic EffectPredicted Relative Stability
4-NitroElectron-withdrawingHigh
UnsubstitutedNeutralModerate
4-MethylElectron-donatingLow
4-Methoxy Strongly Electron-donating Very Low

This table provides a qualitative prediction of the stability based on the electronic effects of substituents on the phenyl ring. Electron-donating groups are expected to decrease stability due to the stabilization of the carbocation intermediate.

Experimental Workflow for Stability Assessment

G Start Prepare acidic solutions of varying strength and composition Compound Add 2-(4-methoxyphenyl)-tetrahydrofuran to each solution Start->Compound Incubate Incubate samples at controlled temperatures Compound->Incubate Sample Withdraw aliquots at defined time points Incubate->Sample Quench Quench the reaction (e.g., neutralization) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Determine degradation rate and identify products Analyze->Data

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran

[1] Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the technical chal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the technical challenges in the kilogram-scale synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran , a privileged scaffold in lignan synthesis and a key intermediate for various API candidates.

While multiple routes exist (e.g., Pd-catalyzed cyclization, furan hydrogenation), this guide focuses on the most robust and cost-effective scalable route: The Grignard Addition / Ionic Reduction Sequence . This pathway utilizes readily available 4-bromoanisole and


-butyrolactone (GBL) but presents specific engineering challenges regarding exotherm control, chemoselectivity (prevention of double-addition), and stereoelectronic stabilization of the hemiacetal intermediate.

Module 1: Process Workflow & Logic

The synthesis consists of two critical stages. We have modeled the workflow below to visualize the critical control points (CCPs) where failure modes most often occur.

Stage 1: Nucleophilic Addition

Formation of the Grignard reagent (4-methoxyphenylmagnesium bromide) followed by chemoselective addition to


-butyrolactone to form the hemiacetal (lactol).[1]
Stage 2: Ionic Hydrogenation

Reductive deoxygenation of the hemiacetal using a hydride source (Silane or Borohydride) activated by a Lewis Acid (


 or TFA) to yield the tetrahydrofuran ring.

G cluster_0 Critical Control Point 1 RawMat 4-Bromoanisole + Mg / THF Grignard Grignard Reagent (Active Species) RawMat->Grignard Initiation (Exotherm) Lactol Hemiacetal Intermediate (Unstable) Grignard->Lactol Low Temp Addition (-20°C) Impurity_Dimer IMPURITY A: Bis-aryl Diol (Double Addition) Grignard->Impurity_Dimer Excess Reagent or High Temp GBL γ-Butyrolactone (Electrophile) GBL->Lactol Impurity_Ketone IMPURITY B: Open-Chain Ketone Lactol->Impurity_Ketone Acidic Quench w/o Reduction Product 2-(4-Methoxyphenyl)- tetrahydrofuran Lactol->Product Reductive Deoxygenation Reduction Ionic Reduction (Et3SiH / BF3·OEt2)

Figure 1: Reaction workflow highlighting the divergence between product formation and critical impurity pathways (Double Addition and Ring Opening).

Module 2: Troubleshooting & Optimization (Q&A)

Phase 1: Grignard Formation & Coupling[1]

Q1: My Grignard initiation is inconsistent. I see an induction period followed by a violent exotherm.[1] How do I standardize this on a 5kg scale?

Root Cause: The passivation of the Magnesium surface (MgO layer) and moisture content in THF are the primary culprits. On a large scale, thermal accumulation during the induction period can lead to a runaway reaction.

Corrective Protocol:

  • Water Content: Ensure THF water content is

    
     via Karl Fischer titration.
    
  • Surface Activation: Do not rely solely on iodine.[1] Use DIBAL-H (1-2 mol%) or TMSCl as a scavenger/activator.[1] It is safer and more reproducible than mechanical activation.[1]

  • Heel Method: For scale-up, never mix all reagents at once.

    • Charge 10% of the aryl bromide and 100% of the Mg.

    • Initiate the reaction (observe temp rise).[1]

    • Dose the remaining bromide solution slowly to maintain a steady reflux controlled by the addition rate, not the jacket temperature.

Q2: I am observing a significant amount of "Dimer" impurity (1,1-bis(4-methoxyphenyl)butane-1,4-diol). How do I prevent this?

Analysis: This is a classic Over-Addition issue. The hemiacetal formed after the first addition is in equilibrium with the open-chain hydroxy-ketone.[1] If the temperature is too high or local concentration of Grignard is high, a second equivalent of Grignard attacks the ketone.

Optimization Strategy:

  • Temperature: Maintain reaction temperature between -20°C and -10°C . Do not run at room temperature.[1]

  • Mode of Addition: Switch to Inverse Addition . Cannulate the Grignard reagent into a solution of GBL. This ensures the electrophile (GBL) is always in excess relative to the Grignard, suppressing the second addition.

  • Stoichiometry: strictly limit Grignard to 1.05 equivalents.

Phase 2: Reduction of the Hemiacetal

Q3: The reduction using


 is stalling, and I see ring-opened byproducts. 

Root Cause: The hemiacetal is acid-sensitive.[1] If the Lewis Acid (


) is added too fast or without the silane present, the ring opens to the ketone or dehydrates to the dihydrofuran (which is unstable).

Corrective Protocol:

  • "Cocktail" Addition: Premix the silane (

    
    ) with the substrate before adding the Lewis Acid.[1] This ensures that as soon as the oxocarbenium ion forms, it is intercepted by the hydride.
    
  • Alternative Reagents: On a larger scale,

    
     is expensive.[1]
    
    • Scalable Alternative: Use

      
       in TFA  (Trifluoroacetic acid).[1] The TFA generates the oxocarbenium species, and borohydride provides the hydride. This is significantly cheaper and often safer than handling large volumes of silane gas evolution.[1]
      

Q4: Can I just hydrogenate the hemiacetal with


? 

Technical Insight: Yes, but with caution.

  • Risk: The 4-methoxyphenyl group is electron-rich.[1] Under standard hydrogenolysis conditions (Pd/C, Acid,

    
    ), you risk reducing the aromatic ring to a cyclohexyl ether.
    
  • Mitigation: If using hydrogenation, use a milder catalyst like Pd(OH)

    
     (Pearlman's Catalyst)  and avoid high pressures. Monitor strictly for aromatic reduction.
    

Module 3: Impurity Profiling & Specifications

Use this table to identify peaks in your HPLC/GC traces.

Impurity NameStructure DescriptionOrigin / CauseRemoval Strategy
Impurity A (Dimer) 1,1-bis(4-methoxyphenyl)-1,4-butanediolDouble Grignard additionCrystallization (it is very polar); Prevent via Inverse Addition.[1]
Impurity B (Ketone) 4-hydroxy-1-(4-methoxyphenyl)-1-butanoneRing opening of lactol; Insufficient reductionDrive reduction to completion; Avoid aqueous acidic workup before reduction.[1]
Impurity C (Alkene) 2-(4-methoxyphenyl)-2,3-dihydrofuranAcid-catalyzed dehydration of lactolUnstable intermediate.[1] Treat crude with small amt of acid to isomerize/polymerize, then distill product.
Impurity D (Reduced) 2-(4-methoxyphenyl)-tetrahydrofuran (Product)TargetDistillation (bp ~140°C @ 5mmHg).[1]

Module 4: Safety & Handling (The "Self-Validating" System)

Critical Alert: Peroxide Formation Tetrahydrofuran derivatives, especially those with benzylic protons (H at C2 position), are prone to auto-oxidation.[1]

  • Protocol: Test for peroxides using KI starch paper before any distillation.

  • Stabilization: Add BHT (200 ppm) to the final distilled product if storing for >1 week.

Critical Alert: Quench Exotherm The quench of the Grignard/Lewis Acid mixture releases significant heat and gas (alkanes/hydrogen).

  • Protocol: Quench into a mixture of Ice/

    
    . Never quench water into the reaction vessel on a large scale.[1]
    

References

  • Wolfe, J. P., & Rossi, M. A. (2004).[2] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.[1][3] Journal of the American Chemical Society, 126(6), 1620–1621. Link

  • Zhang, Z., et al. (2023).[1][4] Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst.[1] MDPI Processes, 11(4), 1056. Link

  • Gao, D., et al. (2014).[1] Recent Advances in the Synthesis of 2-Substituted Tetrahydrofurans. Chemical Reviews, 114(11), 5848–5874. (General reference for 2-aryl THF synthesis mechanisms).

  • Process Development for 2-Aryl Tetrahydrofurans. (Standard industrial protocols adapted from Organic Syntheses and Org. Process Res. Dev. methodologies for Grignard-Lactol reductions).[1]

Disclaimer: This guide is for professional research use only. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA).[1]

Sources

Optimization

Technical Support Center: Catalyst Poisoning in the Synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran

Last Updated: 2026-02-10 Introduction Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)-tetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-10

Introduction

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)-tetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing catalytic hydrogenation methods for this synthesis. Catalyst poisoning is a significant challenge in industrial catalysis, leading to decreased efficiency, increased costs, and potential process failure.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning that you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Synthesis and the Role of the Catalyst

The synthesis of 2-(4-methoxyphenyl)-tetrahydrofuran often involves the catalytic hydrogenation of a furan derivative. This reaction is highly sensitive to the catalyst's activity, which can be significantly diminished by the presence of impurities, even at trace levels.[2] Palladium-based catalysts, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), are commonly employed for such transformations.[3] These catalysts are susceptible to poisoning by a variety of chemical compounds that bind to the active sites, rendering them ineffective.[1][4]

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

This section is structured to help you identify the root cause of catalyst deactivation and provides actionable steps to rectify the issue.

Issue 1: Reaction Stalls or Fails to Initiate

Potential Cause: The most common reason for a catalytic hydrogenation to fail is the poisoning of the catalyst. This occurs when substances in the reaction mixture strongly adsorb to the catalyst's active sites, blocking them from the reactants.[1][4]

Troubleshooting Steps:

  • Evaluate Starting Materials and Solvents for Impurities:

    • Sulfur Compounds: Sulfur is a notorious poison for palladium catalysts.[1][5][6][7] Sources can include starting materials synthesized using sulfur-containing reagents or residual sulfur in solvents.

      • Action: Analyze your starting materials and solvents for sulfur content using techniques like gas chromatography with a sulfur-selective detector.[8] If sulfur is detected, purify the materials by distillation, recrystallization, or by passing them through a guard bed of a suitable adsorbent.[8]

    • Halides: Halogenated compounds can also poison palladium catalysts.[4]

      • Action: If your synthesis route involves halogenated intermediates, ensure they are completely removed before the hydrogenation step.

    • Heavy Metals: Trace amounts of heavy metals like lead, mercury, or arsenic can irreversibly poison the catalyst.[8][9] These can be introduced from various sources, including glassware or reagents.

      • Action: Use high-purity reagents and ensure all glassware is scrupulously clean. If heavy metal contamination is suspected, ICP-MS or ICP-OES can be used for detection.[8]

    • Nitrogen-Containing Compounds: Certain nitrogen-containing functional groups or impurities, such as nitriles, nitro compounds, or some heterocycles, can act as catalyst poisons.[2][4][10]

      • Action: Review your synthetic route for the presence of such groups. If present in the substrate, a more robust catalyst or different reaction conditions may be necessary. If they are impurities, purification is required.

  • Assess Catalyst Activity:

    • Action: Test the catalyst with a known, clean substrate (e.g., cyclohexene) to confirm its activity. If the catalyst is active with the control substrate, the issue lies with your specific reaction components. If it is inactive, the catalyst itself may be old or improperly handled. Always use a fresh batch of catalyst if in doubt.[3]

  • Optimize Reaction Conditions:

    • Action: Increasing the catalyst loading can sometimes overcome minor poisoning effects.[3] However, this is not a cost-effective long-term solution. Increasing the hydrogen pressure or reaction temperature can also sometimes help, but may also lead to unwanted side reactions.[3][11]

Issue 2: Incomplete Conversion or Slow Reaction Rate

Potential Cause: Partial poisoning of the catalyst can lead to a sluggish reaction or incomplete conversion of the starting material. This can be caused by lower concentrations of the poisons mentioned above, or by the accumulation of byproducts that inhibit the catalyst.

Troubleshooting Steps:

  • Analyze the Reaction Mixture Over Time:

    • Action: Take aliquots from the reaction at different time points and analyze them by GC-MS or LC-MS. This can help identify the formation of any byproducts that might be inhibiting the catalyst.

  • Consider Product Inhibition:

    • Action: In some cases, the product itself can adsorb to the catalyst surface and slow down the reaction rate. While less common for this specific synthesis, it's a possibility to consider.

  • Implement a "Poison Trap" or Guard Bed:

    • Action: Before the reaction mixture reaches the catalyst bed, pass it through a pre-column or "guard bed" containing a material designed to adsorb potential poisons.[1][8] This is a common strategy in industrial processes to protect the main catalyst bed.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in this synthesis?

A1: The most common poisons for palladium catalysts are sulfur compounds (thiols, thioethers, etc.), halides, heavy metals (lead, mercury), and certain nitrogen-containing functional groups.[1][2][4] Carbon monoxide, often an impurity in hydrogen gas, is also a potent poison.[2][4]

Q2: How can I detect catalyst poisons in my starting materials?

A2: A variety of analytical techniques can be employed. Gas chromatography with appropriate detectors (e.g., sulfur chemiluminescence detector) is excellent for volatile impurities.[8] For non-volatile impurities and elemental analysis, techniques like ICP-MS or ICP-OES are highly sensitive for detecting heavy metals.[8] X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface of a poisoned catalyst to identify the elemental composition of the adsorbed poisons.[1][8][12][13]

Q3: Can a poisoned catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison.

  • Reversible Poisoning: Poisons that are weakly adsorbed can sometimes be removed by washing the catalyst with a suitable solvent or by thermal treatment.

  • Irreversible Poisoning: Poisons that form strong chemical bonds with the catalyst, such as heavy metals and some sulfur compounds, are often difficult or impossible to remove.[1]

  • Regeneration Techniques: Methods can include thermal treatments in an inert or oxidizing atmosphere, or chemical washing.[14][15][16][17] For example, a water washing process has been shown to be effective in removing potassium poisoning from certain catalysts.[18]

Q4: What are some preventative measures I can take to avoid catalyst poisoning?

A4: Prevention is always the best strategy.

  • High-Purity Reagents: Use the highest purity starting materials, solvents, and hydrogen gas available.

  • Purification of Feedstocks: Purify your starting materials and solvents if you suspect they contain poisons.[1]

  • Dedicated Glassware: Use glassware that is dedicated to catalytic hydrogenations to avoid cross-contamination.

  • Inert Atmosphere: Ensure your reaction setup is properly purged with an inert gas (like nitrogen or argon) before introducing the catalyst and hydrogen to prevent oxidation of the catalyst.[19]

Q5: I suspect my starting material has a sulfur-containing impurity. What's the best way to remove it?

A5: For sulfur impurities, you can try:

  • Adsorption: Passing the starting material (if liquid) through a column packed with activated carbon or a specialized sulfur adsorbent.

  • Distillation or Recrystallization: If the physical properties of the impurity and your starting material are sufficiently different.

  • Chemical Treatment: In some cases, a pre-treatment with a reagent that reacts with and removes the sulfur compound can be effective.

Visualizing the Problem: Catalyst Poisoning Workflow

The following diagram illustrates a typical workflow for troubleshooting catalyst poisoning.

Catalyst_Poisoning_Troubleshooting cluster_diagnosis Diagnosis cluster_remediation Remediation start Reaction Failure/ Slow Rate check_catalyst Test Catalyst Activity (Control Reaction) start->check_catalyst analyze_reagents Analyze Reagents (GC, ICP-MS, etc.) start->analyze_reagents catalyst_ok Catalyst Active? check_catalyst->catalyst_ok poison_identified Poison Identified? analyze_reagents->poison_identified catalyst_ok->poison_identified Yes replace_catalyst Replace Catalyst catalyst_ok->replace_catalyst No purify Purify Starting Materials/Solvents poison_identified->purify Yes optimize Optimize Conditions (Higher Loading/Pressure) poison_identified->optimize No proceed Proceed with Purified Reagents purify->proceed replace_catalyst->start optimize->start

Caption: A workflow for diagnosing and remediating catalyst poisoning.

Experimental Protocols

Protocol 1: Catalyst Activity Test
  • Setup: In a flask suitable for hydrogenation, add a known, clean substrate such as cyclohexene (1 mmol) dissolved in a high-purity solvent (e.g., 10 mL of ethanol).

  • Inerting: Purge the flask with nitrogen or argon.

  • Catalyst Addition: Add the catalyst to be tested (e.g., 10 mol% of 10% Pd/C).

  • Hydrogenation: Purge the system with hydrogen gas (using a balloon or a pressurized system) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC. A healthy catalyst should show complete conversion of cyclohexene to cyclohexane in a short period (typically < 1 hour).

Protocol 2: General Procedure for Reagent Purification by Adsorption
  • Prepare Adsorbent Column: Pack a chromatography column with activated carbon or a suitable adsorbent. The amount of adsorbent will depend on the scale of your reaction and the suspected level of contamination.

  • Elution: Pass your starting material or solvent through the column. If your starting material is a solid, dissolve it in a minimal amount of a clean solvent first.

  • Collection: Collect the purified material.

  • Analysis: Re-analyze a small sample to confirm the removal of the suspected poison.

Summary of Common Catalyst Poisons and Detection Methods

Poison ClassExamplesCommon SourcesRecommended Detection Method(s)
Sulfur Compounds Thiols, thioethers, disulfides, sulfoxidesReagents from synthesis, contaminated solventsGas Chromatography with Sulfur-Selective Detector (GC-SCD), X-ray Photoelectron Spectroscopy (XPS) on spent catalyst
Halogenated Compounds Alkyl/Aryl halides, residual acids (HCl, HBr)Incomplete reactions, purification stepsIon Chromatography, Combustion analysis
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As), Cadmium (Cd)Reagents, glassware, waterInductively Coupled Plasma Mass Spectrometry (ICP-MS), Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Nitrogen Compounds Nitriles, nitro compounds, amines, pyridines, quinolineStarting materials, byproducts, additivesGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
Carbon Monoxide (CO) Impurity in hydrogen gasGas Chromatography with Thermal Conductivity Detector (GC-TCD)
References
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved February 10, 2026, from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved February 10, 2026, from [Link]

  • Kuznetsov, V. V., et al. (2007). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. Russian Journal of Physical Chemistry B, 1(1), 80-85.
  • He, Y., et al. (2015). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environ Sci Technol, 49(7), 4455-4463.
  • Majeed, M. A., et al. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production.
  • Dow Chemical Co. (1979). Regeneration of palladium hydrogenation catalyst. U.S.
  • DCL International Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved February 10, 2026, from [Link]

  • Sabin Metal Corporation. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved February 10, 2026, from [Link]

  • Li, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Sit, S., et al. (2014). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts.
  • Saleh, J. M. (1969). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 65, 259-266.
  • Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved February 10, 2026, from [Link]

  • The Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved February 10, 2026, from [Link]

  • Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved February 10, 2026, from [Link]

  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Retrieved February 10, 2026, from [Link]

  • Zhang, X., et al. (2021).
  • Resasco, D. E., et al. (2012). Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts.
  • Mariscal, R., et al. (2016). Recent Advances in Catalytic Hydrogenation of Furfural.
  • Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved February 10, 2026, from [Link]

  • Ali, S., et al. (2023). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Journal of Industrial and Engineering Chemistry, 125, 1-10.
  • Organic Process Research & Development. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved February 10, 2026, from [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved February 10, 2026, from [Link]

  • BenchChem. (2025).
  • Casado, A. L., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(18), 5843-5854.
  • Casado, A. L., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(18), 5843-5854.
  • HydRegen. (2025, December 9). Heavy Metal Detox in Hydrogenation: How Bio-Based Enzymes are Driving a Sustainable Future. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic depicting furan activation to deoxygenates, oxygenates and.... Retrieved February 10, 2026, from [Link]

  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. Retrieved February 10, 2026, from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • U.S. Department of Energy. (2022, August 11). Unlocking the Mystery of Catalyst Poisoning. Retrieved February 10, 2026, from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 8(16), 1547-1568.
  • Szöllősi, G., & Bartók, M. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • ResearchGate. (n.d.). Hydrogenation of furan derivatives. Retrieved February 10, 2026, from [Link]

  • E. I. Du Pont De Nemours and Company. (1981). Synthesis of tetrahydrofuran. U.S.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved February 10, 2026, from [Link]

  • Ghorai, M. K., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(4), 1149-1155.
  • Cleveland Clinic. (2022, July 7). Heavy Metal Poisoning (Toxicity). Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of tetrahydrofuran synthesis. Retrieved February 10, 2026, from [Link]

  • Mamedov, V. A., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1328.
  • ResearchGate. (n.d.). ChemInform Abstract: A Straightforward Synthesis of 2,3,4,5-Tetrasubstituted Tetrahydrofuran Derivatives. Retrieved February 10, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-(4-Methoxyphenyl)-tetrahydrofuran Analogs in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of synthetic an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of synthetic and natural product-inspired scaffolds, the 2-(4-methoxyphenyl)-tetrahydrofuran core has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the efficacy of various analogs of this class, delving into their cytotoxic effects against a panel of cancer cell lines, elucidating their mechanisms of action, and offering insights into their therapeutic potential.

Introduction to 2-Aryl-tetrahydrofuran Lignans

Lignans are a large group of naturally occurring polyphenols, many of which exhibit significant biological activities, including anticancer properties. The tetrahydrofuran (THF) ring is a common structural motif in many bioactive lignans. The 2-(4-methoxyphenyl)-tetrahydrofuran scaffold, in particular, has garnered attention for its cytotoxic potential against various cancer cells. This guide will focus on a series of these analogs, exploring how substitutions on the tetrahydrofuran and phenyl rings influence their anticancer efficacy.

Comparative Efficacy of 2-(4-Methoxyphenyl)-tetrahydrofuran Analogs

To provide a clear comparison of the cytotoxic potential of different 2-(4-methoxyphenyl)-tetrahydrofuran analogs, the following table summarizes their 50% inhibitory concentration (IC50) values against various human cancer cell lines. The data is synthesized from multiple studies to offer a broader perspective. It is important to note that direct comparison between studies can be influenced by variations in experimental conditions.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 2-(4-methoxyphenyl)-tetrahydrofuran (unsubstituted)HL-60 (Leukemia)17[1]
Analog 2 3,4-dihydroxy substitutions on the tetrahydrofuran ringHL-60 (Leukemia)2.7[1]
Analog 3 Catechol group on the tetrahydrofuran ringHL-60 (Leukemia)Essential for cytotoxicity[1]
SCT-4 4-methoxyphenylamino at position 2 of a 1,3,4-thiadiazoleMCF-7 (Breast)Reduced viability to 74% ± 3 at 100 µM[2][3]
DGA Analog 47 (8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGAHL-60 (Leukemia)~1[4]

Analysis of Structure-Activity Relationships (SAR):

The compiled data, although from studies on related structures, allows for preliminary SAR insights. For instance, the presence of hydroxyl groups, particularly a catechol moiety, on the tetrahydrofuran ring appears to significantly enhance cytotoxic activity in leukemia cells, as seen in the comparison between Analog 1 and Analogs 2 and 3.[1] Furthermore, hydrophobic groups at certain positions can also boost activity, as demonstrated by a derivative of dihydroguaiaretic acid (a type of lignan).[4] The moderate activity of the 1,3,4-thiadiazole analog with a 4-methoxyphenylamino substituent in breast cancer cells suggests that the core scaffold plays a crucial role and that modifications can modulate cell line specificity.[2][3]

Mechanistic Insights: How Do These Analogs Kill Cancer Cells?

The anticancer efficacy of 2-(4-methoxyphenyl)-tetrahydrofuran analogs is not solely defined by their cytotoxicity but also by the molecular mechanisms they trigger within cancer cells. The primary modes of action identified are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many effective anticancer drugs exert their function by initiating this cellular suicide program. Several studies on related tetrahydrofuran lignans have demonstrated their ability to induce apoptosis.[5][6][7] This is often characterized by:

  • Annexin V Staining: Early apoptotic cells expose phosphatidylserine on their outer membrane, which can be detected by fluorescently labeled Annexin V.[5]

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Activation of key caspases, such as caspase-8 and caspase-3, is a hallmark of apoptosis.[2][6]

  • Mitochondrial Membrane Potential Modulation: Changes in the mitochondrial membrane potential are often associated with the intrinsic apoptotic pathway.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. A common observation for many cytotoxic lignans and related molecules is the induction of cell cycle arrest at the G2/M phase.[6][7] This prevents the cells from entering mitosis and dividing, ultimately leading to cell death.

Key Signaling Pathways Targeted

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy.[8][9][10][11] Evidence suggests that some natural product-derived compounds with structures related to tetrahydrofurans can inhibit this pathway.[5][10] Inhibition of the PI3K/Akt pathway can lead to a decrease in pro-survival signals and an increase in apoptotic signals, contributing to the anticancer effects of these compounds.

Below is a diagram illustrating the potential mechanism of action of 2-(4-Methoxyphenyl)-tetrahydrofuran analogs, focusing on the induction of apoptosis and the potential involvement of the PI3K/Akt signaling pathway.

MOA_of_2-4-Methoxyphenyl-tetrahydrofuran_analogs Proposed Mechanism of Action cluster_cell Cancer Cell Analog 2-(4-Methoxyphenyl)- tetrahydrofuran Analog PI3K PI3K Analog->PI3K Inhibition Caspase_Cascade Caspase Cascade (Caspase-8, -3) Analog->Caspase_Cascade Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Analog->Cell_Cycle_Arrest Induction Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Survival Cell Survival & Proliferation mTOR->Survival Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of action for 2-(4-Methoxyphenyl)-tetrahydrofuran analogs in cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments used to assess the efficacy of these anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-(4-methoxyphenyl)-tetrahydrofuran analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the analog for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the analog and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 2-(4-methoxyphenyl)-tetrahydrofuran scaffold represents a promising starting point for the development of novel anticancer agents. The available data, primarily from related lignan structures, indicate that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, with some evidence suggesting the involvement of the PI3K/Akt signaling pathway.

Future research should focus on the synthesis and systematic evaluation of a diverse library of 2-(4-methoxyphenyl)-tetrahydrofuran analogs to establish a more definitive structure-activity relationship. This will enable the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these analogs. Ultimately, promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical cancer models.

References

Sources

Comparative

Forging the Path to a Privileged Scaffold: A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran

The tetrahydrofuran (THF) moiety is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals. Its prevalence stems from its favorable physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydrofuran (THF) moiety is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals. Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions. Within this class, 2-aryl-tetrahydrofurans, and specifically 2-(4-Methoxyphenyl)-tetrahydrofuran, represent a privileged scaffold, appearing in a range of biologically active molecules. The quest for efficient, scalable, and selective methods to construct this valuable core is a continuous endeavor in process chemistry and drug discovery. This guide provides an in-depth comparison of prominent synthetic strategies for the preparation of 2-(4-Methoxyphenyl)-tetrahydrofuran, offering a critical analysis of their underlying principles, practical execution, and performance benchmarks.

The Strategic Imperative: Cyclization of a Homoallylic Alcohol

The most convergent and widely explored approach to 2-aryl-tetrahydrofurans hinges on the intramolecular cyclization of a suitable homoallylic alcohol precursor. In the case of our target molecule, this precursor is 1-(4-methoxyphenyl)but-3-en-1-ol . The synthetic challenge, therefore, distills down to the strategic selection of a catalyst or reagent to effectively orchestrate the intramolecular hydroalkoxylation of the terminal olefin. This guide will dissect and benchmark two mechanistically distinct and synthetically relevant approaches: Oxymercuration-Demercuration and Palladium-Catalyzed Intramolecular Cyclization .

Method 1: The Classic Approach - Intramolecular Oxymercuration-Demercuration

The oxymercuration-demercuration reaction is a stalwart of organic synthesis for the Markovnikov hydration of alkenes, prized for its reliability and suppression of carbocation rearrangements.[1] Its intramolecular variant provides a robust entry into cyclic ethers.

Mechanistic Rationale

The reaction proceeds in two distinct stages. Initially, the alkene of the homoallylic alcohol attacks mercuric acetate, forming a cyclic mercurinium ion intermediate. This intermediate is then regioselectively opened by the tethered hydroxyl group in a 5-exo-tet cyclization, following Markovnikov's rule where the oxygen attacks the more substituted carbon of the erstwhile double bond. The resulting organomercury intermediate is then subjected to demercuration, typically with sodium borohydride, which reductively cleaves the carbon-mercury bond, furnishing the desired tetrahydrofuran.[2]

G cluster_0 Oxymercuration cluster_1 Demercuration Precursor 1-(4-Methoxyphenyl)but-3-en-1-ol Mercurinium Cyclic Mercurinium Ion Precursor->Mercurinium Hg(OAc)₂ Organomercury Organomercury Intermediate Mercurinium->Organomercury Intramolecular Attack by -OH Product 2-(4-Methoxyphenyl)-tetrahydrofuran Organomercury->Product NaBH₄

Caption: Workflow for Oxymercuration-Demercuration Synthesis.

Experimental Protocol: A Self-Validating System

Synthesis of 1-(4-methoxyphenyl)but-3-en-1-ol:

  • To a solution of 4-methoxybenzaldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add allylmagnesium bromide (1.2 equiv, 1.0 M solution in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-(4-methoxyphenyl)but-3-en-1-ol as a colorless oil.

Intramolecular Oxymercuration-Demercuration:

  • To a solution of 1-(4-methoxyphenyl)but-3-en-1-ol (1.0 equiv) in a 1:1 mixture of THF and water (0.1 M), add mercuric acetate (1.1 equiv).

  • Stir the reaction mixture at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

  • Add an aqueous solution of sodium hydroxide (3.0 M, 3.0 equiv) followed by a solution of sodium borohydride (0.5 equiv) in the same aqueous sodium hydroxide solution.

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-(4-methoxyphenyl)-tetrahydrofuran.

Method 2: The Modern Contender - Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysis has revolutionized the formation of C-O bonds, offering mild conditions and high functional group tolerance. The intramolecular hydroalkoxylation of homoallylic alcohols is a prime example of its power.[3]

Mechanistic Rationale

The catalytic cycle is believed to commence with the coordination of the palladium(II) catalyst to the alkene of the homoallylic alcohol. Subsequent intramolecular nucleophilic attack of the hydroxyl group onto the coordinated alkene (Wacker-type process) forms a new C-O bond and a carbon-palladium sigma bond. This is followed by protonolysis of the C-Pd bond to release the tetrahydrofuran product and regenerate the active palladium(II) catalyst. The choice of ligand on the palladium catalyst is crucial for modulating reactivity and selectivity.

G Precursor 1-(4-Methoxyphenyl)but-3-en-1-ol Pd_Complex Pd(II)-Alkene Complex Precursor->Pd_Complex Pd(II) Catalyst Cyclized_Pd Cyclized Alkyl-Pd Intermediate Pd_Complex->Cyclized_Pd Intramolecular Nucleophilic Attack Product 2-(4-Methoxyphenyl)-tetrahydrofuran Cyclized_Pd->Product Protonolysis Catalyst_Regen Pd(II) Catalyst Cyclized_Pd->Catalyst_Regen Regeneration

Caption: Catalytic Cycle for Palladium-Catalyzed Cyclization.

Experimental Protocol: A Self-Validating System
  • To a sealed tube, add 1-(4-methoxyphenyl)but-3-en-1-ol (1.0 equiv), palladium(II) chloride (0.05 equiv), and copper(I) chloride (0.1 equiv) in dimethylformamide (DMF, 0.1 M).

  • Pressurize the tube with oxygen (1 atm) and heat the reaction mixture to 80 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-(4-methoxyphenyl)-tetrahydrofuran.

Performance Benchmark: A Head-to-Head Comparison

ParameterMethod 1: Oxymercuration-DemercurationMethod 2: Palladium-Catalyzed Cyclization
Yield Typically high (80-95%)Good to excellent (70-90%)
Reaction Time Relatively short (2-3 hours)Longer (12-24 hours)
Reagents Stoichiometric mercury salts, NaBH₄Catalytic amounts of PdCl₂, CuCl
Conditions Room temperatureElevated temperature (80 °C), O₂ atmosphere
Safety/Toxicity Highly toxic mercury reagentsLess toxic, but requires careful handling of Pd
Substrate Scope Generally robust and reliableCan be sensitive to substrate and ligand choice

Characterization Data for 2-(4-Methoxyphenyl)-tetrahydrofuran

TechniqueExpected Data
¹H NMR Aromatic protons (doublets, ~6.8-7.2 ppm), methoxy protons (singlet, ~3.8 ppm), benzylic proton (multiplet, ~4.9-5.1 ppm), THF ring protons (multiplets, ~1.8-2.2 ppm and ~3.8-4.1 ppm)
¹³C NMR Aromatic carbons (~114, 127, 159 ppm), methoxy carbon (~55 ppm), benzylic carbon (~80 ppm), THF ring carbons (~25, 35, 68 ppm)
Mass Spec (EI) Molecular ion (m/z = 178.23) and characteristic fragmentation pattern

Conclusion: Selecting the Optimal Path Forward

Both the classic oxymercuration-demercuration and the modern palladium-catalyzed cyclization represent viable and effective strategies for the synthesis of 2-(4-methoxyphenyl)-tetrahydrofuran.

The oxymercuration-demercuration method offers the advantages of high yields, short reaction times, and operational simplicity at room temperature. However, the acute toxicity of mercury reagents presents a significant drawback, particularly for large-scale synthesis and in environmentally conscious settings.

The palladium-catalyzed approach , while requiring elevated temperatures and longer reaction times, utilizes only catalytic amounts of the transition metal, making it more atom-economical and avoiding the use of highly toxic heavy metals. This method aligns better with the principles of green chemistry and is often preferred in modern synthetic laboratories.

The ultimate choice of method will depend on the specific constraints and priorities of the research or development program. For rapid, small-scale synthesis where the handling of mercury can be safely managed, the oxymercuration-demercuration remains a compelling option. For larger-scale production and in contexts where sustainability is paramount, the palladium-catalyzed method emerges as the more forward-looking and responsible choice. Further optimization of the palladium-catalyzed system, including ligand screening and reaction condition refinement, holds the potential to further enhance its efficiency and solidify its position as the premier method for accessing this important class of molecules.

References

  • Cain, J. P., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(12), 2053–2057. [Link]

  • Fuchs, P. L. (2018). Organic Chemistry. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
  • Wolfe, J. P., & Rossi, M. A. (2004). A New, Stereoselective, Palladium-Catalyzed Method for the Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes and Aryl Bromides. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)but-3-en-1-ol. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved February 2, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-(4-Methoxyphenyl)-tetrahydrofuran

[1] Executive Summary & Chemical Assessment 2-(4-Methoxyphenyl)-tetrahydrofuran (CAS: 79623-15-7) is a specialized organic intermediate combining a cyclic ether (tetrahydrofuran ring) with an aromatic ether (anisole moie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Assessment

2-(4-Methoxyphenyl)-tetrahydrofuran (CAS: 79623-15-7) is a specialized organic intermediate combining a cyclic ether (tetrahydrofuran ring) with an aromatic ether (anisole moiety).[1]

While often treated merely as "organic waste," this compound presents a specific, latent threat: Peroxidation. Like its parent compound Tetrahydrofuran (THF), the methylene group adjacent to the ether oxygen is susceptible to auto-oxidation, forming explosive hydroperoxides upon exposure to air and light [1].[1]

Operational Directive: Do not dispose of this compound directly into bulk solvent drums without prior peroxide quantification. The friction of opening a crystallized cap or the heat of incineration can trigger detonation if peroxide levels are unchecked.[2]

Physicochemical Profile for Disposal
ParameterValue / CharacteristicOperational Implication
CAS Number 79623-15-7Use for waste manifesting.[1][3]
Functional Group Cyclic Ether / Aromatic EtherClass B Peroxide Former (Concentration Hazard).[1]
Flammability High (Est.[1][4][5] Flash Point < 60°C)Segregate as D001 (Ignitable Waste).[1]
Solubility Organic SolventsCompatible with non-halogenated waste streams.[1]
Reactivity Oxidizer SensitiveIncompatible with strong acids/oxidizers.[1]

The Self-Validating Stabilization Protocol

To ensure safety, we employ a "Test-Quench-Pack" workflow.[1] This is a self-validating system: the waste is not released downstream until it passes the quantification threshold.

Step 1: Peroxide Quantification

Before moving the container, visually inspect the liquid.

  • Critical Stop: If crystals are visible in the liquid or around the cap, do not touch the container. Evacuate the area and contact EHS/Bomb Squad immediately. Friction from the cap can detonate peroxide crystals.[6]

  • Testing: If liquid is clear, use a semi-quantitative peroxide test strip (e.g., Quantofix® or starch-iodide paper).

    • Dip: Immerse strip for 1 second.

    • Read: Compare color change after 15 seconds.

Step 2: Decision Logic & Quenching
  • < 20 ppm: Safe for immediate bulking into non-halogenated waste.

  • > 20 ppm: Requires chemical stabilization (Quenching) before disposal.

Quenching Procedure (Ferrous Sulfate Method): This method reduces reactive hydroperoxides into non-explosive alcohols [2].

  • Prepare a solution of 5% Ferrous Sulfate (FeSO₄) in water, acidified with a trace of sulfuric acid.

  • Add the ferrous sulfate solution to the ether waste in a 1:1 volume ratio .

  • Shake gently (or stir) to mix phases.

  • Retest the organic layer after 20 minutes. Repeat until peroxides are < 20 ppm.

Disposal Workflow Diagram

The following logic flow ensures that no unstable material enters the waste stream.

DisposalWorkflow Start Start: Waste Identification 2-(4-Methoxyphenyl)-THF VisualCheck Visual Inspection: Crystals Present? Start->VisualCheck Emergency STOP: DO NOT TOUCH Contact EHS / Bomb Squad VisualCheck->Emergency Yes (Crystals) Test Quantify Peroxides (Test Strips) VisualCheck->Test No (Clear Liquid) Decision Peroxide Level? Test->Decision Quench Quench Protocol: Add 5% FeSO4 (1:1 ratio) Agitate & Retest Decision->Quench > 20 ppm Segregate Segregate Waste: Non-Halogenated Organic Decision->Segregate < 20 ppm Quench->Test Retest Label Labeling: 'Flammable' + 'Peroxide Tested' Segregate->Label Incinerate Final Disposal: High BTU Incineration Label->Incinerate

Figure 1: Decision tree for the safe evaluation and disposal of potentially peroxidized ether intermediates.

Regulatory & Logistics (RCRA Compliance)

Waste Coding

Proper coding is essential for "Cradle-to-Grave" tracking under EPA RCRA guidelines.[1]

  • Primary Code: D001 (Ignitable Characteristic).

  • Secondary Considerations: Unlike pure THF (U213), this specific derivative is not a U-listed waste by specific name, but it defaults to characteristic hazardous waste.

  • Halogen Status: Non-Halogenated. Do not mix with chloroform or dichloromethane waste streams. Mixing raises disposal costs and complicates incineration [3].

Containerization & Labeling[1][7]
  • Container: High-density polyethylene (HDPE) or steel drums. Avoid glass for bulk waste to prevent breakage.

  • Headspace: Leave 10% headspace to allow for expansion.

  • Labeling:

    • Must read: "Hazardous Waste - Flammable."

    • Crucial Addition: Add a timestamped sticker: "Peroxide Tested: [Date] - Level: [ppm]". This builds trust with the waste hauler and incineration facility.

Final Destruction Method

The preferred method is Fuel Blending / Incineration . Because 2-(4-Methoxyphenyl)-tetrahydrofuran has a high carbon content and high BTU value, it is an excellent candidate for fuel blending in cement kilns, provided it is verified peroxide-free [4].[1]

Emergency Procedures

In the event of a spill during transfer:

  • Evacuate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. (Note: THF permeates latex rapidly; nitrile provides better short-term splash protection).

  • Absorb: Use a non-combustible absorbent (vermiculite or clay). Do not use paper towels , as ethers can wick into the cellulose and increase surface area for rapid evaporation and fire risk.

References

  • Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals: Hazard Recognition and Control. US Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).[7] Available at: [Link]

  • PubChem. 2-(4-Methoxyphenyl)-tetrahydrofuran Compound Summary. National Library of Medicine. Available at: [Link](Note: Linked to structural isomer/analog for chemical property verification).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-tetrahydrofuran
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-tetrahydrofuran
© Copyright 2026 BenchChem. All Rights Reserved.